molecular formula C15H15N B1278262 1-Benzylindoline CAS No. 61589-14-8

1-Benzylindoline

Cat. No.: B1278262
CAS No.: 61589-14-8
M. Wt: 209.29 g/mol
InChI Key: SBWJGPICKZXXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylindoline is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-9H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJGPICKZXXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70445202
Record name 1-benzylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61589-14-8
Record name 1-benzylindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70445202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Benzylindoline from Indole and Benzyl Bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzylindoline, a valuable scaffold in medicinal chemistry, from readily available starting materials, indole and benzyl bromide. Two primary synthetic pathways are detailed, offering flexibility in process design and optimization. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and logical workflow diagrams to elucidate the synthetic strategies.

Introduction

Indoline and its derivatives are privileged structures in a vast array of biologically active compounds and natural products. The introduction of a benzyl group at the 1-position of the indoline nucleus can significantly modulate the pharmacological properties of the parent molecule, making this compound a key intermediate in the development of novel therapeutics. This guide outlines two reliable and reproducible synthetic routes to access this important building block.

The first, and more common, pathway involves the initial N-benzylation of indole to form 1-benzylindole, followed by the reduction of the indole ring to the corresponding indoline. The second route reverses these steps, beginning with the reduction of indole to indoline, followed by the N-benzylation of the resulting secondary amine.

Pathway 1: N-Benzylation of Indole followed by Reduction

This two-step synthesis is a widely employed method for the preparation of this compound. The initial N-alkylation of indole is a high-yielding reaction, and the subsequent reduction of the electron-rich indole ring can be achieved through various methods, most commonly catalytic hydrogenation.

Step 1: Synthesis of 1-Benzylindole

The N-benzylation of indole is efficiently carried out using benzyl bromide in the presence of a base. A well-established and high-yielding procedure is adapted from Organic Syntheses.[1]

Experimental Protocol:

A 500-mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of potassium hydroxide. The mixture is stirred at room temperature for 5 minutes before 11.7 g (0.100 mole) of indole is added. Stirring is continued for 45 minutes, during which the indole is deprotonated to form the corresponding anion. Subsequently, 34.2 g (0.200 mole) of benzyl bromide is added, and the reaction mixture is stirred for an additional 45 minutes. The reaction is exothermic and may require cooling with an ice-water bath.[1]

Upon completion, the reaction mixture is diluted with 200 mL of water and extracted with three 100-mL portions of diethyl ether. Each ether extract is washed with three 50-mL portions of water. The combined organic layers are dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure. Excess benzyl bromide is removed by distillation, and the residue is distilled under vacuum to yield 1-benzylindole.[1]

Step 2: Reduction of 1-Benzylindole to this compound

The reduction of the 2,3-double bond of the indole ring in 1-benzylindole can be effectively achieved by catalytic hydrogenation.

Experimental Protocol:

In a suitable pressure vessel, 1-benzylindole (10.0 g, 0.048 mol) is dissolved in 100 mL of ethanol. To this solution, 10% palladium on carbon (Pd/C, 1.0 g, 10 wt %) is added. The vessel is sealed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

After the reaction is complete, the mixture is carefully filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Pathway 2: Reduction of Indole followed by N-Benzylation

This alternative route first reduces the indole to indoline, followed by the N-benzylation of the resulting secondary amine. This approach can be advantageous in certain contexts, particularly if other functional groups sensitive to the reduction conditions of Pathway 1 are present.

Step 1: Synthesis of Indoline

The reduction of indole to indoline can be accomplished using various reducing agents. A common and effective method involves the use of sodium cyanoborohydride in acetic acid.

Experimental Protocol:

To a solution of indole (11.7 g, 0.10 mol) in glacial acetic acid (100 mL), sodium cyanoborohydride (12.6 g, 0.20 mol) is added portion-wise at room temperature. The reaction mixture is stirred for 24 hours. The progress of the reaction is monitored by TLC.

Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield indoline. The crude product may be purified by vacuum distillation.

Step 2: Synthesis of this compound

The N-benzylation of indoline is a standard nucleophilic substitution reaction.

Experimental Protocol:

To a solution of indoline (11.9 g, 0.10 mol) in anhydrous N,N-dimethylformamide (DMF, 100 mL) at 0 °C under an inert atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil, 4.8 g, 0.12 mol) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes. Benzyl bromide (20.5 g, 0.12 mol) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 4 hours.[2]

The reaction is quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound.[2]

Data Presentation

Table 1: Quantitative Data for Pathway 1

StepReactant 1Amount (mol)Reactant 2Amount (mol)ReagentSolventTemp.TimeYield (%)
1. N-Benzylation Indole0.100Benzyl Bromide0.200KOH (0.399 mol)DMSORT1.5 h85-89[1]
2. Reduction 1-Benzylindole0.048H₂50 psi10% Pd/CEthanolRT12-24 h>90 (Typical)

Table 2: Quantitative Data for Pathway 2

StepReactant 1Amount (mol)Reactant 2Amount (mol)ReagentSolventTemp.TimeYield (%)
1. Reduction Indole0.10NaBH₃CN0.20-Acetic AcidRT24 hHigh (Typical)
2. N-Benzylation Indoline0.10Benzyl Bromide0.12NaH (0.12 mol)DMF0°C to RT4 hHigh (Typical)[2]

Mandatory Visualization

Synthesis_Pathways cluster_path1 Pathway 1 cluster_path2 Pathway 2 Indole1 Indole Step1 N-Benzylation (KOH, DMSO) Indole1->Step1 BenzylBromide1 Benzyl Bromide BenzylBromide1->Step1 Benzylindole 1-Benzylindole Step1->Benzylindole Step2 Reduction Benzylindole->Step2 H2_PdC H₂ / Pd/C H2_PdC->Step2 Benzylindoline1 This compound Step2->Benzylindoline1 Indole2 Indole Step3 Reduction Indole2->Step3 NaBH3CN NaBH₃CN NaBH3CN->Step3 Indoline Indoline Step3->Indoline Step4 N-Benzylation (NaH, DMF) Indoline->Step4 BenzylBromide2 Benzyl Bromide BenzylBromide2->Step4 Benzylindoline2 This compound Step4->Benzylindoline2

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start: Starting Materials Reaction Reaction Setup (Solvent, Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: General experimental workflow for synthesis.

References

Spectroscopic and Synthetic Profile of 1-Benzylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data

Quantitative spectroscopic data for 1-Benzylindoline is not available in the public domain based on the conducted searches. For comparative analysis, the spectroscopic data for the structurally similar compound, 1-Benzylindole, is presented below. It is crucial to note the structural difference: this compound contains a saturated five-membered ring, whereas 1-Benzylindole possesses a double bond in that ring. This difference will lead to significant variations in their respective spectra.

Table 1: Reference Spectroscopic Data for 1-Benzylindole (C₁₅H₁₃N)

Technique Parameter Observed Values
¹H NMR Chemical Shift (δ)Data not explicitly found in a quantitative list.
¹³C NMR (in CDCl₃) Chemical Shift (δ)137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95 ppm.[1]
IR Wavenumber (cm⁻¹)Key peaks for related indole structures include N-H stretch (~3400 cm⁻¹ - absent in this compound), aromatic C-H stretch (~3100-3000 cm⁻¹), aliphatic C-H stretch (~3000-2850 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹).
Mass Spec. (ESI) m/zFor a related compound, 1-benzyl-1H-indole-3-carbaldehyde, the [M+H]⁺ ion was observed at m/z 236.[1]

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the N-alkylation of indolines involves the reaction of indoline with an appropriate benzyl halide in the presence of a base.

Materials:

  • Indoline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or a similar base

  • Acetonitrile (CH₃CN) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indoline in acetonitrile, add potassium carbonate.

  • Stir the mixture at room temperature.

  • Add benzyl bromide dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

  • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer the solution into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Acquisition Time: Approximately 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the resulting spectrum and perform baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid this compound sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Number of Scans: 16-32 scans are usually sufficient.

  • Resolution: 4 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in this compound. Key expected absorptions include aromatic C-H stretching, aliphatic C-H stretching, C-N stretching, and aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition (Electrospray Ionization - ESI):

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: A range covering the expected molecular ion (m/z for C₁₅H₁₅N is approximately 209.29) and potential fragments.

  • Fragmentation: For tandem MS (MS/MS), the precursor ion ([M+H]⁺) is selected and fragmented using collision-induced dissociation (CID) to elucidate the structure.

Data Analysis:

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information. A common fragmentation for N-benzyl compounds is the loss of the benzyl group or tropylium cation (m/z 91).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Indoline + Benzyl Bromide reaction N-Alkylation (Base, Solvent, Heat) start->reaction 1 workup Aqueous Workup & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product Purified this compound purification->product 4 nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

In-Depth Technical Guide: 1-Benzylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylindoline, including its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the biological activities of closely related compounds.

Core Compound Information

IUPAC Name: 1-benzyl-2,3-dihydroindole[1]

CAS Number: 61589-14-8[1]

Physicochemical and Quantitative Data

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its computed and known properties.

PropertyValueSource
Molecular Formula C₁₅H₁₅NPubChem[1]
Molecular Weight 209.29 g/mol PubChem[1]
Appearance No data available
Melting Point Not availableChemSynthesis[2]
Boiling Point Not availableChemSynthesis[2]
Solubility No data available
XLogP3-AA 3.6PubChem[1]

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound can be achieved through the N-alkylation of indoline with benzyl bromide. The following protocol is a representative procedure adapted from established methods for the N-benzylation of indole and its derivatives.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Indoline Indoline Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetonitrile) Indoline->Base BenzylBromide Benzyl Bromide BenzylBromide->Base Product This compound Base->Product N-Alkylation

Figure 1: General reaction scheme for the synthesis of this compound.

Materials:

  • Indoline

  • Benzyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indoline (1.0 equivalent) in anhydrous DMF or acetonitrile.

  • Deprotonation: To the stirred solution, add a base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C. Alternatively, potassium carbonate (2.0 equivalents) can be used at room temperature. Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation of the indoline nitrogen.

  • Alkylation: Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture. The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually a few hours).

  • Work-up: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate. The solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Biological Activity and Signaling Pathways of Related Compounds

While there is limited specific information on the biological activity of this compound itself, numerous studies have explored the therapeutic potential of its derivatives. Notably, derivatives of the closely related compound, 1-benzylindole, have been investigated for their anticancer and anti-inflammatory properties.

For instance, certain 1-benzylindole derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory process.[3] The inhibition of cPLA2α can disrupt the arachidonic acid cascade, which is a key signaling pathway in inflammation.

To illustrate a relevant biological context, the following diagram depicts a simplified experimental workflow for screening inhibitors of a signaling pathway, a common procedure in drug discovery involving compounds like 1-benzylindole derivatives.

G A Compound Library (including 1-benzylindole derivatives) B Target-Based Assay (e.g., cPLA2α enzyme inhibition) A->B C Hit Identification B->C Data Analysis D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro Cellular Assays (e.g., anti-inflammatory effects) D->E F In Vivo Animal Models E->F G Preclinical Development F->G

Figure 2: A generalized workflow for the discovery of bioactive compounds.

Furthermore, other indole-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[4][5] The indole scaffold is a privileged structure in medicinal chemistry, and the addition of a benzyl group at the N-1 position can significantly modulate the compound's biological properties.[6][7]

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The experimental protocol should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

References

Physical properties of 1-Benzylindoline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 1-Benzylindoline (CAS 61589-14-8), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document summarizes the available data on its melting and boiling points and outlines the standard experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various research and development settings. While comprehensive experimental data is not widely published, the following table summarizes the currently available information.

Physical PropertyValueSource
Boiling Point 377.4 °C at 760 mmHg
Melting Point Not available

Experimental Determination of Physical Properties

The determination of melting and boiling points is a fundamental aspect of compound characterization. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. This property is a strong indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range.

Methodology: Capillary Method

A common and reliable method for determining the melting point is the capillary tube method.

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key characteristic for volatile compounds.

Methodology: Distillation Method

A standard method for determining the boiling point is through distillation.

  • Apparatus Setup: The liquid sample is placed in a distillation flask, which is connected to a condenser and a collection flask. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask, ensuring it measures the temperature of the vapor as it passes into the condenser.

  • Heating: The distillation flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

  • Equilibrium: The temperature will rise and then stabilize at the boiling point of the liquid. This constant temperature, observed while the liquid is actively boiling and condensing, is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure is recorded at the time of the experiment, as boiling point is dependent on pressure. The observed boiling point can be corrected to the standard pressure of 760 mmHg if necessary.

Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

G Workflow for Physical Property Determination of a Chemical Compound cluster_0 Compound Acquisition and Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis and Reporting A Obtain Pure Sample of this compound B Dry and Grind Sample (for Melting Point) A->B F Set up Distillation Apparatus C Pack Capillary Tube D Heat in Melting Point Apparatus C->D E Record Melting Range D->E J Compare with Literature Values E->J G Heat Sample to Boiling F->G H Record Stable Vapor Temperature and Pressure G->H I Correct Boiling Point for Pressure (if necessary) H->I I->J K Document Results in Technical Report J->K

An In-depth Technical Guide to the Solubility of 1-Benzylindoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-benzylindoline. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. Furthermore, it outlines the general principles governing the solubility of N-substituted indolines and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a heterocyclic compound featuring an indoline core N-substituted with a benzyl group. The indoline scaffold is a prevalent motif in many biologically active compounds and pharmaceuticals. The benzyl group, being largely non-polar, significantly influences the molecule's lipophilicity. Understanding the solubility of this compound is crucial for a variety of applications in research and development, including synthetic route design, purification, formulation development, and in vitro/in vivo screening. The interplay between the polar tertiary amine within the indoline ring and the large non-polar benzyl and phenyl groups dictates its solubility profile across different organic solvents.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various common organic solvents can be made. The molecule possesses both a polar tertiary amine and significant non-polar character from the benzyl and fused benzene rings. This dual nature suggests moderate to good solubility in a range of organic solvents, with poor solubility in highly polar or very non-polar solvents.

Solvent ClassSolventPredicted SolubilityJustification
Polar Protic Methanol (MeOH)Moderate to HighThe polar hydroxyl group can interact with the lone pair of electrons on the nitrogen of this compound. The alkyl chain is small, making the solvent reasonably polar.
Ethanol (EtOH)ModerateSimilar to methanol, but the increased length of the alkyl chain makes it slightly less polar, which may slightly reduce solubility compared to methanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA highly polar aprotic solvent that is an excellent hydrogen bond acceptor, capable of strong dipole-dipole interactions with the polar part of this compound.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate this compound.
Acetonitrile (ACN)ModerateA polar aprotic solvent that can engage in dipole-dipole interactions, suggesting good solubility.
AcetoneModerate to HighThe ketone group provides polarity, and it can solvate both the polar and non-polar regions of this compound effectively.
Ethyl AcetateModerateAn ester with moderate polarity that should be a suitable solvent for this compound.
Non-Polar Dichloromethane (DCM)Moderate to HighWhile considered non-polar, DCM has a significant dipole moment and is an excellent solvent for a wide range of organic compounds, including those with moderate polarity.
TolueneModerateThe aromatic ring of toluene can interact favorably with the benzyl and phenyl groups of this compound via π-stacking, though the overall polarity is low.
HexanesLowAs a highly non-polar aliphatic hydrocarbon, hexanes are unlikely to effectively solvate the polar tertiary amine of this compound, leading to poor solubility.
Diethyl EtherModerateA relatively non-polar ether that can act as a hydrogen bond acceptor, which may provide some interaction with the N-H group if any residual proton is present, but primarily interacts via dipole-dipole and van der Waals forces.

Note: This table presents a qualitative prediction. Experimental verification is necessary for quantitative data.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Orbital shaker or wrist-action shaker

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solute.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The equilibration time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Separation of the Saturated Solution:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at a high speed or carefully withdraw the supernatant using a syringe fitted with a syringe filter. Filtration is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument. For a chromophoric compound like this compound, UV-Vis spectrophotometry or HPLC with a UV detector are suitable methods.

      • UV-Vis Spectroscopy: A calibration curve of absorbance versus concentration for this compound in the specific solvent must be prepared beforehand.

      • HPLC: A calibration curve of peak area versus concentration should be established.

3.3. Data Analysis

  • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Mandatory Visualizations

G Logical Workflow for Solubility Assessment start Start: Obtain this compound and Select Solvents qual_pred Qualitative Solubility Prediction (Based on Structure and Polarity) start->qual_pred qual_exp Perform Qualitative Solubility Test (e.g., add small amount to 1 mL solvent) qual_pred->qual_exp is_soluble Is the compound visually soluble? qual_exp->is_soluble quant_exp Perform Quantitative Solubility Measurement (Shake-Flask Method) is_soluble->quant_exp Yes insoluble Report as 'Insoluble' or 'Poorly Soluble' is_soluble->insoluble No analyze Analyze Saturated Solution (e.g., UV-Vis, HPLC) quant_exp->analyze calculate Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calculate end End: Report Solubility Data calculate->end insoluble->end

Caption: A flowchart illustrating the logical progression for assessing the solubility of this compound.

G Experimental Workflow for Shake-Flask Method start Start: Add excess this compound to a known volume of solvent in a sealed vial equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48 hours on an orbital shaker) start->equilibrate sediment Allow excess solid to sediment equilibrate->sediment separate Separate supernatant from the solid (Centrifugation or Syringe Filtration) sediment->separate dilute Accurately dilute a known volume of the clear supernatant separate->dilute analyze Analyze the diluted sample using a calibrated method (e.g., UV-Vis or HPLC) dilute->analyze calculate Calculate the concentration of the saturated solution analyze->calculate end End: Report quantitative solubility value calculate->end

Caption: A step-by-step experimental workflow for determining solubility via the shake-flask method.

Conclusion

References

Theoretical and Computational Insights into 1-Benzylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1-benzylindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Computational and theoretical studies are pivotal in elucidating the structural, electronic, and reactive properties of these molecules, thereby accelerating the drug discovery process. This guide provides an in-depth overview of the key computational methodologies, including Density Functional Theory (DFT), molecular docking, and molecular dynamics, as they are applied to this compound and its derivatives. It summarizes key quantitative data, details common experimental and computational protocols, and visualizes critical workflows, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

The indoline ring system is a core component of many biologically active compounds. The addition of a benzyl group at the N1 position, creating this compound, significantly influences the molecule's steric and electronic properties. This modification has been explored in the development of various therapeutic agents, including anticancer, anti-inflammatory, and acetylcholinesterase (AChE) inhibitors.[1][2][3]

Computational chemistry provides powerful tools to predict molecular behavior, rationalize experimental findings, and guide the design of new, more potent derivatives.[4][5] By simulating molecular structures, electronic properties, and interactions with biological targets, researchers can de-risk and streamline the synthetic and testing phases of drug development.[6][7] This guide focuses on the application of these theoretical methods to the this compound core.

Computational Methodologies

A typical computational workflow for studying this compound derivatives involves geometry optimization, electronic property calculation, and simulation of biological interactions.

Density Functional Theory (DFT)

DFT is a cornerstone of quantum mechanical calculations for organic molecules, balancing computational cost and accuracy.[4]

  • Functional and Basis Set: The B3LYP hybrid functional is commonly employed for geometry optimization and electronic property calculations.[8][9][10] A popular and effective basis set for organic compounds containing C, H, and N is the 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[11][12]

  • Key Applications:

    • Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

    • Vibrational Analysis: Calculating theoretical FT-IR and Raman spectra to confirm structural assignments and characterize vibrational modes.[13]

    • Electronic Properties: Calculating energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.[14][15]

    • Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[1][3][16]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, providing insights into binding affinity and interaction patterns.[17][18]

  • Protocol:

    • Receptor-Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[19][20] Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The this compound derivative (ligand) is built and its energy is minimized.

    • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[13]

    • Docking Simulation: Software like AutoDock Vina is used to sample various conformations (poses) of the ligand within the active site.[1]

    • Scoring and Analysis: A scoring function estimates the binding affinity for each pose. The pose with the lowest binding energy is typically considered the most probable binding mode.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the docked pose.[2][21][22] The simulation tracks the movements of atoms in the complex, helping to validate the interactions predicted by docking and assess the overall stability of the binding.[1]

Key Theoretical Analyses and Findings

Molecular Geometry

DFT calculations are used to determine optimized structural parameters. While specific data for the parent this compound is not detailed in the provided results, Table 1 presents representative calculated bond lengths and angles for related substituted indole/isoindole structures, illustrating typical values.

Table 1: Representative Calculated Geometric Parameters for Indole-related Scaffolds.

Parameter Bond/Angle Calculated Value Reference
Bond Length C-N (ring) 1.385 - 1.391 Å [23]
Bond Length N-C (benzyl) 1.439 Å [23]
Bond Length C-C (aromatic) 1.39 - 1.41 Å [23]
Bond Angle C-N-C (ring) ~105.8° [23]
Bond Angle N-C-N (imidazole ring) ~113.0° [23]

Note: Data is derived from various substituted imidazole and isoindole derivatives as representative examples.

Vibrational Analysis

Theoretical vibrational frequencies calculated via DFT can be correlated with experimental FT-IR spectra to confirm the identity of synthesized compounds. Key vibrational modes for this compound derivatives include C-H stretches from the aromatic and aliphatic groups, C=O stretches in indolinone derivatives, and C-N stretches.

Table 2: Representative Vibrational Frequencies for this compound Derivatives.

Functional Group Vibrational Mode Calculated Range (cm⁻¹) Experimental Range (cm⁻¹)
Aromatic C-H Stretching ~3100 - 3000 3093 - 3032
Aliphatic C-H (CH₂) Stretching ~3000 - 2900 2970 - 2920
Carbonyl (C=O) Stretching ~1740 - 1720 1728 - 1701
Imine/Aromatic C=N/C=C Stretching ~1620 - 1450 1619 - 1465

Note: Values are compiled from studies on N-benzyl isatin and related indole derivatives.[24][25]

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical stability and reactivity.[12] A smaller gap suggests the molecule is more reactive and can be more easily excited, which can be relevant for its biological activity and optical properties.[15]

Table 3: Representative FMO and Reactivity Data.

Compound Type E-HOMO (eV) E-LUMO (eV) Energy Gap (ΔE) (eV) Reference
Benzil - - 2.919 [10]
Phenyl-1H-imidazole deriv. -5.88 -1.18 4.70 [23]
Triazine deriv. -6.29 -1.81 4.49 [12]

Note: Data is from related organic molecules to illustrate typical calculated energy ranges.

Molecular Docking Studies

Derivatives of this compound have been extensively studied as inhibitors of various enzymes. Molecular docking reveals key interactions that stabilize the ligand in the enzyme's active site.

Table 4: Summary of Molecular Docking Studies on this compound Derivatives.

Target Enzyme PDB ID Ligand Example Binding Energy / Score Key Interacting Residues Biological Activity Reference
VEGFR-2 4ASD 1-benzyl-5-bromo-3-hydrazonoindolin-2-one - Cys919, Asp1046, Glu885 Anticancer [1]
Acetylcholinesterase (AChE) - 1-benzyl-2-indolinone Ki = 0.21 μM - AChE Inhibitor [2]
c-Src Tyrosine Kinase - 2-(4-substituted-benzyl) isoindoline-1,3-dione -10.19 KCal/mol - Anticancer [16]

| COX-2 | 3LN1 | Isatin-benzohydrazide derivative | -62.02 | - | Anti-inflammatory |[3] |

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the N-alkylation of an isatin or indoline precursor.[24][26][27]

  • Protocol:

    • The isatin or indole derivative (1 equivalent) is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

    • A base, typically anhydrous potassium carbonate (K₂CO₃, ~1.2 equivalents), is added to the solution to deprotonate the indole nitrogen.

    • The appropriate benzyl halide (e.g., benzyl bromide or chloride, ~1.5 equivalents) is added dropwise to the stirred mixture.

    • The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by thin-layer chromatography (TLC).[26]

    • After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified, often by extraction and recrystallization from a suitable solvent like ethanol.[24]

Spectroscopic Characterization
  • FT-IR Spectroscopy: Performed using KBr pellets to identify characteristic functional group vibrations, confirming the presence of carbonyls, N-H bonds (in precursors), and aromatic C-H bonds.[24]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded in solvents like DMSO-d₆ or CDCl₃. ¹H NMR is used to confirm the presence of the benzyl methylene protons (typically a singlet around 5.0 ppm) and the pattern of aromatic protons. ¹³C NMR confirms the number of unique carbon atoms in the structure.[24]

Mandatory Visualizations

The following diagrams illustrate key conceptual and logical workflows described in this guide.

G cluster_0 Computational Phase cluster_1 Experimental Phase start Ligand Design / Virtual Compound geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Analysis (FT-IR, Raman) geom_opt->freq_calc elec_prop Electronic Properties (HOMO-LUMO, MEP, NBO) geom_opt->elec_prop docking Molecular Docking (Protein Target) geom_opt->docking md_sim MD Simulation (Complex Stability) docking->md_sim assay Biological Assay (In Vitro) md_sim->assay Guide Selection synthesis Chemical Synthesis purify Purification & Characterization (NMR, IR) synthesis->purify purify->assay assay->start Feedback Loop

Caption: A typical integrated workflow for computational and experimental drug design.

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis pdb 1. Select Protein Target (from PDB database) clean_pdb Clean Protein pdb->clean_pdb Remove water, ions ligand 2. Prepare Ligand (this compound derivative) min_ligand Minimized Ligand ligand->min_ligand Energy Minimize grid 3. Define Binding Site (Grid Box Generation) clean_pdb->grid run_dock 4. Run Docking Algorithm (e.g., AutoDock Vina) min_ligand->run_dock grid->run_dock score 5. Score & Rank Poses (Binding Energy) run_dock->score analyze 6. Analyze Interactions (H-bonds, Hydrophobic) score->analyze

Caption: Logical workflow for a structure-based molecular docking experiment.

G reagents Reagents: - Benzyl Halide - Base (K₂CO₃) - Solvent (ACN/DMF) process N-Alkylation (SN2 Reaction) Reflux, 4-12h reagents->process start Isatin / Indole Precursor start->process product This compound Derivative process->product

Caption: A simplified reaction pathway for the synthesis of this compound derivatives.

Conclusion

Theoretical and computational studies are indispensable tools in the exploration of this compound chemistry. Methods such as DFT, molecular docking, and MD simulations provide profound insights into molecular structure, stability, reactivity, and potential as therapeutic agents. These in silico approaches allow for the rational design of novel derivatives with enhanced biological activity, significantly reducing the time and resources required in the drug discovery pipeline. The synergy between computational prediction and experimental validation, as outlined in this guide, represents the modern paradigm for advancing medicinal chemistry and developing next-generation therapeutics based on the versatile this compound scaffold.

References

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 1-Benzylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of the synthetic routes leading to 1-benzylindoline, a crucial scaffold in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this guide delves into the historical context of its synthesis, presents detailed experimental protocols for key methodologies, and offers a comparative analysis of their efficiencies.

Introduction: The Indoline Core and the Significance of N-Benzylation

The indoline scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active compounds. The introduction of a benzyl group at the nitrogen atom (N-1 position) to form this compound often serves as a critical step in the synthesis of more complex molecules, influencing their biological activity, solubility, and metabolic stability. This guide explores the evolution of synthetic strategies to achieve this fundamental transformation, from classical approaches to modern catalytic systems.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in early chemical literature, its preparation falls under the broader and well-established field of N-alkylation of secondary amines, including the indoline nucleus. The foundational methods for N-alkylation of indoles and related heterocycles were developed in the late 19th and early 20th centuries. The general principles of reacting an N-H bond with an alkyl halide in the presence of a base were widely understood.

Key historical methodologies that laid the groundwork for this compound synthesis include:

  • Direct Alkylation with Benzyl Halides: This classical and straightforward approach involves the deprotonation of the indoline nitrogen with a suitable base, followed by nucleophilic substitution with a benzyl halide.

  • Reductive Amination: The reaction of indoline with benzaldehyde to form an intermediate enamine or iminium ion, which is then reduced in situ, represents another fundamental route to this scaffold.

Over the decades, these core methods have been refined and expanded upon, leading to the development of more efficient, selective, and environmentally benign synthetic protocols.

Core Synthetic Methodologies

Several reliable methods for the synthesis of this compound have been established. The choice of method often depends on factors such as the availability of starting materials, desired scale, and functional group tolerance.

Classical N-Alkylation with Benzyl Halide

This is the most traditional and widely used method for the synthesis of this compound. The reaction proceeds via the deprotonation of indoline to form the corresponding anion, which then acts as a nucleophile to displace a halide from benzyl bromide or chloride.

Experimental Protocol:

  • Reagents: Indoline, Benzyl Bromide, Potassium Hydroxide (KOH), Dimethyl Sulfoxide (DMSO).

  • Procedure: To a stirred solution of indoline (1.0 eq.) in DMSO, powdered KOH (1.2 eq.) is added. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the indolinide anion. Benzyl bromide (1.1 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Reductive Amination of Indoline with Benzaldehyde

Reductive amination offers an alternative route that avoids the use of alkyl halides. This two-step, one-pot process involves the formation of an enamine from indoline and benzaldehyde, followed by its reduction.

Experimental Protocol:

  • Reagents: Indoline, Benzaldehyde, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE).

  • Procedure: To a solution of indoline (1.0 eq.) and benzaldehyde (1.05 eq.) in DCE, sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. Purification is achieved via column chromatography.

Modern Catalytic N-Alkylation with Benzyl Alcohol

Recent advances in catalysis have led to the development of more sustainable methods that utilize benzyl alcohol as the alkylating agent, with water being the only byproduct. Iron-catalyzed reactions have emerged as a prominent example of this "borrowing hydrogen" methodology.

Experimental Protocol:

  • Reagents: Indoline, Benzyl Alcohol, Tricarbonyl(cyclopentadienone) iron complex (catalyst), Trifluoroethanol (TFE).

  • Procedure: In a sealed tube, indoline (1.0 eq.), benzyl alcohol (1.2 eq.), and the iron catalyst (e.g., 5 mol%) are dissolved in TFE. The mixture is heated at a specified temperature (e.g., 110 °C) for 24-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford this compound.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound can be guided by a comparison of key reaction parameters.

MethodKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Classical N-Alkylation Indoline, Benzyl BromideKOH or NaHDMSO or DMFRoom Temp.4 - 1285 - 95
Reductive Amination Indoline, BenzaldehydeSTABDCERoom Temp.12 - 2470 - 85
Iron-Catalyzed N-Alkylation Indoline, Benzyl AlcoholFe-complexTFE11024 - 4880 - 99[1]

Visualization of Synthetic Pathways

To further elucidate the described synthetic methodologies, the following diagrams illustrate the core chemical transformations and experimental workflows.

classical_N_alkylation Indoline Indoline Indolinide Indolinide Anion Indoline->Indolinide  KOH / DMSO Product This compound Indolinide->Product BenzylBromide Benzyl Bromide BenzylBromide->Product

Figure 1: Classical N-Alkylation of Indoline.

reductive_amination Indoline Indoline Enamine Enamine Intermediate Indoline->Enamine Benzaldehyde Benzaldehyde Benzaldehyde->Enamine Product This compound Enamine->Product  STAB / DCE

Figure 2: Reductive Amination Pathway.

experimental_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Dissolve Indoline in Solvent b 2. Add Base/Catalyst a->b c 3. Add Benzylating Agent b->c d 4. Stir at Defined Temperature and Time c->d e 5. Quench Reaction d->e f 6. Extraction e->f g 7. Drying and Concentration f->g h 8. Column Chromatography g->h

Figure 3: General Experimental Workflow.

Conclusion

The synthesis of this compound is a well-established transformation with a rich history rooted in the fundamental principles of organic chemistry. While classical methods remain highly effective and widely practiced, modern catalytic approaches offer greener and more atom-economical alternatives. The choice of synthetic strategy will ultimately be dictated by the specific requirements of the research or development program. This guide provides the necessary technical details and comparative data to enable an informed decision for the efficient synthesis of this important chemical scaffold.

References

Safety and Handling Precautions for 1-Benzylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of safety and handling information for 1-Benzylindoline. It is intended for use by trained professionals in a laboratory or drug development setting. All users should consult original Safety Data Sheets (SDS) for comprehensive information and adhere to all applicable safety regulations.

Introduction

This compound is a heterocyclic compound of interest in chemical synthesis and drug discovery. As with any research chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the known safety information, handling precautions, and emergency procedures for this compound.

Hazard Identification and Classification

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 61589-14-8), the hazard profile has been extrapolated from data on structurally similar compounds, primarily 1-Benzylindole. Researchers should handle this compound with the assumption that it may possess similar hazardous properties.

GHS Hazard Classification (Based on 1-Benzylindole)[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications for the related compound, 1-Benzylindole:

Hazard ClassHazard StatementPictogramSignal Word
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
alt text
Warning
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
alt text
Warning
Serious eye damage/eye irritation (Category 1)H318: Causes serious eye damage
alt text
Danger
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation
alt text
Warning
Summary of Potential Hazards

Based on the available data for analogous compounds, this compound should be treated as a substance that is:

  • Harmful if swallowed.

  • An irritant to the skin and respiratory system. [1]

  • A cause of serious eye damage. [2]

  • Potentially cytotoxic, as various N-benzyl-indole derivatives have shown such activity.[1]

  • Long-term exposure to the related compound 1-benzylindole has been shown in animal studies to potentially lead to functional disorders of the cardiovascular system.[3]

Physical and Chemical Properties

There is limited publicly available data on the specific physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₅H₁₅N
Molecular Weight 209.29 g/mol
CAS Number 61589-14-8
Boiling Point Not available
Melting Point Not available
Density Not available

Experimental Protocols: Safe Handling Procedures

Given the potential hazards, the following handling procedures are recommended. These are general guidelines and should be adapted to specific experimental conditions in consultation with a laboratory's safety officer.

Engineering Controls
  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially after direct contact.

  • Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, consider additional protective clothing such as an apron or coveralls.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

General Hygiene Practices
  • Avoid all personal contact with the substance.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Waste Disposal
  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

  • For larger spills, evacuate the area and contact the institution's environmental health and safety department.

  • Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Visualizations

Safe Handling Workflow for this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment (Review Analog Data) GatherPPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area (Fume Hood, Spill Kit) GatherPPE->PrepWorkArea Weighing Weighing (in ventilated enclosure) PrepWorkArea->Weighing Emergency Emergency Procedures (Spill, Exposure) PrepWorkArea->Emergency Be Prepared For ReactionSetup Reaction Setup (in fume hood) Weighing->ReactionSetup Workup Work-up & Purification (in fume hood) ReactionSetup->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate WasteDisposal Dispose of Waste (Properly Labeled Containers) Decontaminate->WasteDisposal RemovePPE Remove & Dispose of PPE WasteDisposal->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands HazardRelationship cluster_analogs Structurally Similar Compounds cluster_hazards Inferred Potential Hazards substance This compound (CAS: 61589-14-8) (Limited Data) analog1 1-Benzylindole (CAS: 3377-71-7) substance->analog1 Inference from analog2 (1-Benzyl-1H-indol-5-yl)methanamine substance->analog2 Inference from H302 Harmful if Swallowed analog1->H302 H315 Causes Skin Irritation analog1->H315 H318 Causes Serious Eye Damage analog1->H318 H335 May Cause Respiratory Irritation analog1->H335 CardioToxicity Potential Long-Term Cardiovascular Effects analog1->CardioToxicity analog2->H302 analog2->H315 analog2->H335 Cytotoxicity Potential Cytotoxicity analog2->Cytotoxicity

References

Methodological & Application

Application Notes: 1-Benzylindoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The indole nucleus is a prominent scaffold in a multitude of natural products and pharmacologically active compounds, making it a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have shown a wide range of biological activities, including potent anticancer properties.[1][3][4] Several approved anticancer drugs, such as Sunitinib and Osimertinib, feature an indole core, highlighting its importance in oncology drug development.[5] The 1-benzylindoline scaffold, a reduced form of the indole ring with a benzyl group at the nitrogen atom, has emerged as a key pharmacophore for designing novel anticancer agents.[6] These derivatives exhibit diverse mechanisms of action, including the inhibition of crucial cellular processes like cell proliferation, migration, and survival.

The this compound Scaffold: A Versatile Core for Anticancer Drug Design The introduction of a benzyl group at the N-1 position of the indoline ring often enhances the lipophilicity and can facilitate crucial interactions with biological targets.[6][7] The indoline core itself is a versatile template that allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. Researchers have developed numerous derivatives by modifying the indoline ring and the benzyl moiety, leading to compounds with significant cytotoxic effects against a range of cancer cell lines.[8][9]

Mechanism of Action this compound derivatives exert their anticancer effects by modulating various cellular targets and signaling pathways critical for tumor growth and survival.

  • Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs), which are often overexpressed or dysregulated in cancer.[10] Targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are frequently implicated.[5][8][10] By blocking the ATP-binding site of these kinases, this compound derivatives can inhibit downstream signaling cascades that control angiogenesis, cell proliferation, and metastasis. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have shown potent inhibitory activity against VEGFR-2.[8][11]

  • Induction of Apoptosis: Many of these compounds trigger programmed cell death, or apoptosis, in cancer cells.[1][8] This is often achieved by modulating the levels of key apoptotic proteins, such as increasing the expression of pro-apoptotic proteins like Bax and caspases (e.g., caspase-3 and caspase-9) while decreasing the levels of anti-apoptotic proteins like Bcl-2.[8]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is another common mechanism.[3][7] Some derivatives can cause cancer cells to arrest in specific phases of the cell cycle, such as the G1 or G2/M phase, thereby preventing their division and proliferation.[3][7] For example, 1-benzyl-indole-3-carbinol, a related derivative, has been shown to induce a G1 cell cycle arrest in breast cancer cells.[7]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected this compound and related indole derivatives against various human cancer cell lines. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
7c 1-Benzyl-5-bromoindolin-2-oneMCF-7 (Breast)7.17 ± 0.94[8][11]
7d 1-Benzyl-5-bromoindolin-2-oneMCF-7 (Breast)2.93 ± 0.47[8][11]
7c 1-Benzyl-5-bromoindolin-2-oneA-549 (Lung)>50[8]
7d 1-Benzyl-5-bromoindolin-2-oneA-549 (Lung)16.21 ± 2.11[8]
Compound 10b Indole derivativeA549 (Lung)0.012[3]
Compound 10b Indole derivativeK562 (Leukemia)0.010[3]
Compound 2e Indole-1,3,4-oxadiazoleHCT116 (Colorectal)6.43 ± 0.72[5]
Compound 2e Indole-1,3,4-oxadiazoleA549 (Lung)9.62 ± 1.14[5]
6j Benzyl sulfoxide 2-indolinoneHeLa (Cervical)27.67 ± 2.11[9]
6o Benzyl sulfoxide 2-indolinoneHepG2 (Liver)33.72 ± 3.42[9]
1-Benzyl-I3C 1-Benzyl-indole-3-carbinolMCF-7 (Breast)0.05[7]

Experimental Protocols

Protocol 1: General Synthesis of this compound-2,3-dione (N-Benzylisatin)

This protocol describes a common method for the N-benzylation of isatin (indoline-2,3-dione), a key intermediate for many this compound derivatives.[12]

Materials:

  • Isatin

  • Benzyl chloride (or substituted benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Ethanol

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add isatin (1.0 eq).

  • Add anhydrous acetonitrile to the flask to create a suspension.

  • Add potassium carbonate (1.2 eq) and a catalytic amount of potassium iodide (0.2 eq) to the mixture.

  • Stir the suspension at room temperature for 5-10 minutes.

  • Add benzyl chloride (1.5 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isatin is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from hot ethanol to yield the final product, this compound-2,3-dione, as orange crystals.[12]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13][14]

Materials:

  • Human cancer cell line (e.g., MCF-7, A-549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound derivatives) dissolved in DMSO (stock solution)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cancer cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of the MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • Cell Viability (%) = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

G cluster_0 General Synthesis of this compound Derivatives Indoline Indoline / Isatin Step1_Product 1-(R¹-Benzyl)indoline Indoline->Step1_Product N-Benzylation Base Base (e.g., K₂CO₃, NaH) BenzylHalide R¹-Benzyl Halide Final_Product 1-Benzyl-3-(R²)-indoline Derivative Step1_Product->Final_Product Further Functionalization at C3 Reagent Reagent for C3 substitution

Caption: General synthetic workflow for this compound derivatives.

G cluster_1 Experimental Workflow for Anticancer Evaluation start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat with this compound Derivatives (Serial Dilutions) incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_assay Add MTT Reagent Incubate 4h incubation2->mtt_assay solubilize Solubilize Formazan Crystals with DMSO mtt_assay->solubilize readout Measure Absorbance (570 nm) solubilize->readout analysis Calculate % Viability & Determine IC₅₀ Value readout->analysis

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

G cluster_2 Simplified VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg P Ras Ras VEGFR2->Ras P Compound This compound Derivative Compound->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

References

Application Notes: 1-Benzylindoline as a Versatile Scaffold for Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of therapeutics for a range of neuropsychiatric disorders. Its unique expression profile, predominantly in the prefrontal cortex, amygdala, and hippocampus, distinguishes it from other dopamine receptor subtypes and suggests that selective D4 antagonists may offer a more targeted therapeutic approach with fewer side effects. The 1-benzylindoline scaffold has emerged as a promising structural motif for the design of potent and selective dopamine D4 receptor antagonists. This document provides a detailed overview of the application of this scaffold, including structure-activity relationships (SAR), experimental protocols for ligand evaluation, and relevant signaling pathways. While direct extensive research on the this compound scaffold itself is emerging, the data presented here is synthesized from studies on closely related indoline and benzyl-containing compounds, providing a strong predictive framework for drug discovery efforts.

This compound Scaffold: Structure-Activity Relationships

The this compound core offers a versatile platform for chemical modification to achieve high affinity and selectivity for the D4 receptor. Key points of derivatization include substitutions on the indoline ring, the benzyl moiety, and the attachment of various pharmacophoric groups. Based on studies of related indoline and benzylpiperidine derivatives, the following SAR has been elucidated:

  • The Indoline Core: The indoline nitrogen provides a crucial point of attachment for the benzyl group. Modifications to the indoline ring itself, such as the introduction of small alkyl groups at the 2-position, have been shown to influence potency.

  • The Benzyl Group: The benzyl moiety is critical for establishing high-affinity interactions with the D4 receptor. Substitutions on the phenyl ring of the benzyl group can significantly impact both affinity and selectivity. For instance, electron-withdrawing groups at the para-position have been shown to be favorable in related scaffolds.

  • Linker and Terminal Group: A flexible linker, often an alkyl chain, is typically used to connect the this compound scaffold to a terminal amine-containing group, such as a piperazine or piperidine. The nature and length of this linker, as well as the substitution pattern on the terminal ring, are critical for optimizing D4 receptor affinity and selectivity over other dopamine receptor subtypes, particularly D2 and D3. For instance, in related indolin-2-one derivatives, a piperazinylbutyl side chain has been shown to be effective, with a 4-hydroxybenzyl group on the terminal piperazine yielding a Ki value of 0.5 nM for the D4 receptor.[1]

Quantitative Data Summary

The following tables summarize hypothetical yet representative binding affinity (Ki) and functional potency (IC50) data for a series of this compound derivatives, extrapolated from published data on analogous compounds. This data is intended to guide initial SAR exploration.

Table 1: Binding Affinity (Ki, nM) of Hypothetical this compound Derivatives for Human Dopamine Receptor Subtypes

Compound IDR1 (Indoline)R2 (Benzyl)Terminal GroupD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D4 SelectivityD3/D4 Selectivity
BZ-IND-01HH4-Phenylpiperazine154503003020
BZ-IND-02H4-Cl4-Phenylpiperazine550025010050
BZ-IND-03H4-F4-Phenylpiperazine86403208040
BZ-IND-042-CH34-Cl4-Phenylpiperazine345018015060
BZ-IND-05H4-Cl4-(2-Methoxyphenyl)piperazine230012015060

Table 2: Functional Antagonist Potency (IC50, nM) of Selected Hypothetical this compound Derivatives in cAMP Assays

Compound IDD4 IC50 (nM)
BZ-IND-0212
BZ-IND-048
BZ-IND-055

Signaling Pathways and Experimental Workflows

The dopamine D4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This inhibitory action modulates various downstream effectors, including ion channels. The following diagrams illustrate the D4 receptor signaling cascade and a typical workflow for characterizing novel this compound-based antagonists.

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist This compound Antagonist Antagonist->D4R Blocks G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_sar Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (cAMP Measurement, Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (D1, D2, D3, D5 Receptors) Functional_Assay->Selectivity_Screen SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Screen->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Note: A Robust Protocol for the N-Benzylation of Indoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-benzylation of indoline is a crucial chemical transformation in synthetic organic and medicinal chemistry. The introduction of a benzyl group onto the indoline nitrogen atom can significantly alter the molecule's steric and electronic properties, influencing its biological activity and serving as a key step in the synthesis of various pharmaceutical agents and complex molecular scaffolds. This document provides a detailed, step-by-step experimental protocol for the efficient N-benzylation of indoline using benzyl bromide.

Reaction Principle: The N-benzylation of indoline proceeds via a standard nucleophilic substitution mechanism (SN2). The reaction is typically initiated by deprotonating the nitrogen atom of the indoline ring with a suitable base, such as sodium hydride (NaH) or potassium hydroxide (KOH). This generates a highly nucleophilic indolide anion. The subsequent introduction of an electrophilic benzylating agent, most commonly benzyl bromide, results in the anion attacking the benzylic carbon, displacing the bromide ion and forming the desired N-benzylindoline product.[1]

Experimental Protocols

Two common and effective methods for the N-benzylation of indoline are presented below. Method 1, utilizing sodium hydride in DMF, is a widely used procedure for N-alkylation of indole-related compounds.[1][2] Method 2 offers a simpler alternative using potassium hydroxide in DMSO.[3]

Materials and Reagents:

  • Indoline

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Potassium hydroxide (KOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Benzyl bromide (BnBr)

  • Ethyl acetate (EtOAc)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)

  • Silica gel for column chromatography

Method 1: N-Benzylation using Sodium Hydride in DMF

This procedure is a standard and highly effective method for achieving N-alkylation.

1. Reaction Setup:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 eq).

  • Dissolve the indoline in anhydrous DMF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

2. Deprotonation:

  • Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

  • Stir the resulting mixture at 0 °C for 30-60 minutes. Hydrogen gas evolution should be observed. The mixture will turn into a solution of the sodium salt of indoline.

3. Benzylation:

  • Slowly add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the indoline starting material is fully consumed.

5. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.[1]

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water and then brine.[1]

6. Drying and Concentration:

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

7. Purification:

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-benzylindoline.

Method 2: N-Benzylation using Potassium Hydroxide in DMSO

This method, adapted from a well-established Organic Syntheses procedure for indole, is often simpler and avoids the use of pyrophoric sodium hydride.[3]

1. Reaction Setup:

  • In an Erlenmeyer flask with a magnetic stir bar, add crushed potassium hydroxide pellets (4.0 eq) to dimethyl sulfoxide (DMSO).[3]

  • Stir the mixture at room temperature for 5-10 minutes.

2. Deprotonation:

  • Add indoline (1.0 eq) to the KOH/DMSO mixture.

  • Continue stirring at room temperature for approximately 45 minutes to ensure complete deprotonation.[3]

3. Benzylation:

  • Add benzyl bromide (2.0 eq) to the reaction mixture.[3]

  • Stir for an additional 45-60 minutes at room temperature.[3]

4. Work-up and Extraction:

  • Dilute the reaction mixture with an equal volume of water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x portions).[3]

  • Wash each ether extract with water (3x portions) to remove residual DMSO.[3]

5. Drying and Concentration:

  • Combine the ether layers and dry over anhydrous calcium chloride (CaCl₂).[3]

  • Filter and remove the solvent under reduced pressure.[3]

6. Purification:

  • The excess benzyl bromide can be removed by distillation under reduced pressure.

  • The remaining residue, N-benzylindoline, can be further purified by vacuum distillation or silica gel chromatography if necessary.[3]

Data Presentation

The following table summarizes the key quantitative parameters for the described protocols.

ParameterMethod 1 (NaH/DMF)Method 2 (KOH/DMSO)Reference
Indoline 1.0 eq1.0 eq[1][3]
Base Sodium Hydride (NaH)Potassium Hydroxide (KOH)[1][3]
Base Stoichiometry 1.2 eq4.0 eq[1][3]
Alkylating Agent Benzyl Bromide (BnBr)Benzyl Bromide (BnBr)[1][3]
Agent Stoichiometry 1.1 - 1.2 eq2.0 eq[1][3]
Solvent Anhydrous DMFDMSO[1][3]
Temperature 0 °C to Room Temp.Room Temperature[3]
Reaction Time 2 - 5 hours~1.5 hours[3]
Typical Yield >90%85 - 89% (for indole)[3]

Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Caption: Chemical scheme for the N-benzylation of indoline.

G start Dissolve Indoline in Anhydrous Solvent deprotonation Add Base (e.g., NaH) Stir at 0°C start->deprotonation benzylation Add Benzyl Bromide Warm to RT & Stir deprotonation->benzylation monitoring Monitor by TLC benzylation->monitoring workup Quench Reaction (e.g., aq. NH4Cl) monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify via Chromatography extraction->purification end Pure N-Benzylindoline purification->end

Caption: General experimental workflow for N-benzylation.

References

Application of 1-Benzylindoline in the Synthesis of Enzyme Inhibitors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzylindoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of potent enzyme inhibitors. Its unique three-dimensional shape and synthetic tractability allow for the exploration of diverse chemical space, leading to the discovery of inhibitors for a range of enzymatic targets implicated in various diseases. This document provides detailed application notes, experimental protocols, and data summaries for the use of this compound in the development of inhibitors for key enzymes, including cytosolic phospholipase A2α (cPLA2α), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE).

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Application Note: 1-Benzylindole derivatives have been identified as potent inhibitors of cPLA2α, an enzyme critically involved in the inflammatory cascade through the release of arachidonic acid.[1][2] Inhibition of cPLA2α is a promising therapeutic strategy for inflammatory diseases. The 1-benzyl group can be systematically varied to enhance inhibitory potency and improve pharmacokinetic properties.

Quantitative Data for cPLA2α Inhibition
Compound IDStructureTarget EnzymeIC50 (µM)Reference
Compound 7 4-[2-(2,4-dichlorobenzyl)-1H-indol-3-ylmethylene]hydrazinylbenzoic acidcPLA2α~25[3]
Compound 122 5-(1-benzylindol-3-ylmethyl)-2H-tetrazol-2-yl)pentanoic acid derivativecPLA2αSubmicromolar[3]
Experimental Protocols

Synthesis of 1-Benzylindole Derivatives (General Procedure):

A common method for the N-benzylation of indoles involves reaction with benzyl bromide in the presence of a base.[4][5]

  • To a stirred solution of the desired indole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base like potassium carbonate (K2CO3) or potassium hydroxide (KOH) (1.2-2.0 eq).[4][5]

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the corresponding benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 60-90°C for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-benzylindole derivative.[5]

cPLA2α Inhibition Assay (Arachidonic Acid Release Assay): [1][6]

This assay measures the release of radiolabeled arachidonic acid (AA) from cellular phospholipids.

  • Cell Culture and Labeling:

    • Culture suitable cells (e.g., HaCaT keratinocytes) to near confluency.

    • Label the cells by incubating for 18-24 hours with medium containing [3H]-arachidonic acid (e.g., 0.4 µCi/mL).[1]

    • Wash the cells twice with phosphate-buffered saline (PBS) containing fatty acid-free bovine serum albumin (BSA) to remove unincorporated [3H]-AA.[1]

  • Inhibitor Treatment and Stimulation:

    • Pre-incubate the labeled cells with various concentrations of the this compound test compounds or vehicle control for a specified time (e.g., 30 minutes).

    • Stimulate the cells with a cPLA2α activator, such as Ca2+ ionophore A23187 (e.g., 30 µM for 15 minutes), to induce AA release.[1]

  • Measurement of AA Release:

    • Collect the cell culture supernatant.

    • Measure the radioactivity in the supernatant using a liquid scintillation counter.

    • Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle-treated control.

Signaling Pathway

cPLA2a_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Ca2+ Influx Ca2+ Influx Pro-inflammatory Stimuli->Ca2+ Influx cPLA2a Activation cPLA2a Activation Ca2+ Influx->cPLA2a Activation Arachidonic Acid Release Arachidonic Acid Release cPLA2a Activation->Arachidonic Acid Release Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids->Arachidonic Acid Release Eicosanoid Production (Prostaglandins, Leukotrienes) Eicosanoid Production (Prostaglandins, Leukotrienes) Arachidonic Acid Release->Eicosanoid Production (Prostaglandins, Leukotrienes) Inflammation Inflammation Eicosanoid Production (Prostaglandins, Leukotrienes)->Inflammation This compound Inhibitor This compound Inhibitor This compound Inhibitor->cPLA2a Activation

Inhibition of Cholinesterases (AChE and BuChE)

Application Note: 1-Benzyl-2-indolinone derivatives have emerged as potent and selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease. The benzyl substitution at the 1-position of the indoline ring has been shown to significantly enhance potency and selectivity for AChE over butyrylcholinesterase (BuChE).[7]

Quantitative Data for Cholinesterase Inhibition
Compound IDTarget EnzymeKi (µM)Selectivity Index (SI) for AChEReference
6h AChE0.2226.22[7]
6i AChE0.2425.83[7]
6k AChE0.2228.31[7]
6n AChE0.2127.14[7]
Donepezil AChE0.412.12[7]
Experimental Protocols

Synthesis of 1-Benzyl-2-indolinones (General Procedure):

  • N-Benzylation of Isatin: React isatin with benzyl chloride in the presence of a base (e.g., K2CO3) and a catalyst (e.g., KI) in a solvent like acetonitrile to yield this compound-2,3-dione.[8]

  • Reduction to Indolinone: The resulting N-benzylated isatin can be selectively reduced at the 3-position to form the 1-benzyl-2-indolinone core. This can be achieved through various reduction methods, such as catalytic hydrogenation or using reducing agents like sodium borohydride under specific conditions.

  • Further Derivatization: The 1-benzyl-2-indolinone scaffold can be further modified at various positions to synthesize a library of compounds for structure-activity relationship (SAR) studies.

AChE/BuChE Inhibition Assay (Ellman's Method): [9][10][11][12][13][14]

This colorimetric assay is widely used to measure cholinesterase activity.

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer.

    • Prepare solutions of the substrates, acetylthiocholine iodide (ATCI) for AChE and butyrylthiocholine iodide (BTCI) for BuChE, in the buffer.

    • Prepare a solution of the respective enzyme (AChE or BuChE) in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, DTNB solution, and the test compound (this compound derivative) at various concentrations.

    • Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Measurement:

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway

AChE_Pathway cluster_0 Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Release Acetylcholine (ACh) Release Presynaptic Neuron->Acetylcholine (ACh) Release Synaptic Cleft Synaptic Cleft AChE AChE Acetylcholine (ACh) Release->AChE hydrolyzed by ACh Receptors ACh Receptors Acetylcholine (ACh) Release->ACh Receptors binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Postsynaptic Neuron Postsynaptic Neuron Signal Transmission Signal Transmission Postsynaptic Neuron->Signal Transmission This compound Inhibitor This compound Inhibitor This compound Inhibitor->AChE

Application in Anticancer Drug Discovery

Application Note: 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated significant in vitro anti-proliferative activity against various human cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.[3][15][16] The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.

Quantitative Data for Anticancer Activity
Compound IDCell LineIC50 (µM)Reference
7c MCF-7 (Breast Cancer)7.17 ± 0.94[3]
7d MCF-7 (Breast Cancer)2.93 ± 0.47[3]
7c VEGFR-20.728[15]
7d VEGFR-20.503[15]
Experimental Protocols

Synthesis of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones (General Procedure): [3]

  • N-Benzylation of 5-bromoisatin: Prepare 1-benzyl-5-bromoisatin by reacting 5-bromoisatin with benzyl bromide in the presence of a base (e.g., anhydrous K2CO3) in a suitable solvent (e.g., acetonitrile).

  • Condensation Reaction: React the 1-benzyl-5-bromoisatin with a thiosemicarbazide to form a thiosemicarbazone derivative.

  • Cyclization/Condensation: The thiosemicarbazone intermediate can then be reacted with appropriate reagents to form the final hydrazonoindolin-2-one derivatives. For example, reaction with 2-bromo-1-arylethanones in ethanol can yield 3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives.[3]

Anticancer Activity Assay (MTT Assay): [17][18][19]

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A-549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Experimental Workflow

Anticancer_Workflow cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization This compound Scaffold This compound Scaffold Chemical Modification Chemical Modification This compound Scaffold->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives Cancer Cell Lines (MCF-7, A-549) Cancer Cell Lines (MCF-7, A-549) Library of Derivatives->Cancer Cell Lines (MCF-7, A-549) MTT Assay MTT Assay Cancer Cell Lines (MCF-7, A-549)->MTT Assay Determine IC50 Values Determine IC50 Values MTT Assay->Determine IC50 Values Active Compounds Active Compounds Determine IC50 Values->Active Compounds Enzyme Inhibition Assays (e.g., VEGFR-2) Enzyme Inhibition Assays (e.g., VEGFR-2) Active Compounds->Enzyme Inhibition Assays (e.g., VEGFR-2) Identify Molecular Target Identify Molecular Target Enzyme Inhibition Assays (e.g., VEGFR-2)->Identify Molecular Target SAR Studies SAR Studies Identify Molecular Target->SAR Studies Improve Potency & Selectivity Improve Potency & Selectivity SAR Studies->Improve Potency & Selectivity Preclinical Candidates Preclinical Candidates Improve Potency & Selectivity->Preclinical Candidates

References

1-Benzylindoline in Neuroscience Research: Current Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable lack of published research specifically investigating the role of 1-benzylindoline within the field of neuroscience. Extensive searches of scientific literature did not yield specific data on its applications, mechanisms of action, or established experimental protocols in this context.

While research exists for structurally related compounds, it is crucial to note that small molecular changes can lead to significantly different pharmacological and biological activities. Therefore, direct extrapolation of findings from other molecules to this compound is not scientifically valid.

Given the absence of specific research on this compound in neuroscience, this document cannot provide detailed application notes, quantitative data, or established experimental protocols as requested. Further foundational research is required to determine if this compound has any potential applications in neuroscience and to elucidate its potential mechanisms of action.

Researchers interested in this molecule would need to undertake initial exploratory studies, including but not limited to:

  • In vitro binding assays: To determine if this compound interacts with any known neurological targets such as receptors, ion channels, or transporters.

  • Cell-based functional assays: To assess the effect of this compound on neuronal viability, signaling pathways, and electrophysiological properties.

  • In vivo behavioral studies: To observe any potential effects of this compound on animal models of neurological or psychiatric disorders.

Without such foundational data, the development of detailed protocols and application notes remains speculative. The scientific community awaits initial studies to shed light on the potential, if any, of this compound in neuroscience research.

Application Notes and Protocols: 1-Benzylindoline as a Key Intermediate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylindoline and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceutical agents. The inherent structural features of the indoline nucleus, combined with the added lipophilicity and potential for diverse functionalization offered by the benzyl group, make it a privileged starting material for the development of novel therapeutics. This document provides detailed application notes on the use of this compound and related precursors in the synthesis of bioactive molecules, complete with experimental protocols and quantitative data. Furthermore, it visualizes key synthetic workflows and biological signaling pathways to facilitate a deeper understanding of the applications of this important chemical entity.

Introduction to this compound in Drug Discovery

The indole and indoline ring systems are fundamental heterocyclic structures found in numerous natural products and synthetic pharmaceuticals. The addition of a benzyl group at the 1-position of the indoline core, creating this compound, significantly influences the molecule's properties, often enhancing its interaction with biological targets. This modification has been successfully exploited in the development of agents targeting a range of diseases, including cancer and neurodegenerative disorders. The synthesis of this compound itself is a well-established process, often starting from indole and benzyl bromide.[1]

Applications in Anticancer Agent Synthesis

This compound derivatives have emerged as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

VEGFR-2 Inhibitors for Angiogenesis Blockade

A series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been synthesized and identified as novel anticancer agents.[2] These compounds effectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Quantitative Data: Anticancer and VEGFR-2 Inhibitory Activities

CompoundTarget Cell LineIC50 (µM)VEGFR-2 IC50 (µM)
7c MCF-7 (Breast Cancer)7.17 ± 0.940.728
7d MCF-7 (Breast Cancer)2.93 ± 0.470.503

Experimental Protocol: Synthesis of 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-ones (7c, 7d) [2]

  • Synthesis of N-benzylisatin (3): Isatin (1) is reacted with benzyl bromide (2) in the presence of anhydrous potassium carbonate in acetonitrile.

  • Synthesis of thiosemicarbazone derivative (4): The ketonic carbonyl group of compound (3) undergoes a condensation reaction with thiosemicarbazide.

  • General Procedure for Preparation of 7a–d: A mixture of thiosemicarbazone derivative 4 (1 mmol) and the appropriate α-bromoacetophenone derivative 5a–d (1 mmol) in absolute ethanol (20 mL) was refluxed for 7 hours. The solid product that formed upon cooling was filtered, washed with ethanol, dried, and recrystallized from ethanol to afford the target compounds.

Workflow for the Synthesis of VEGFR-2 Inhibitors

G cluster_synthesis Synthesis of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives Isatin Isatin N_Benzylisatin N-Benzylisatin Isatin->N_Benzylisatin K2CO3, Acetonitrile BenzylBromide Benzyl Bromide BenzylBromide->N_Benzylisatin Thiosemicarbazone Thiosemicarbazone Derivative N_Benzylisatin->Thiosemicarbazone Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Final_Compound 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones (Anticancer Agents) Thiosemicarbazone->Final_Compound Reflux in Ethanol alpha_Bromoacetophenone α-Bromoacetophenone Derivatives alpha_Bromoacetophenone->Final_Compound

Caption: Synthetic pathway for this compound-based VEGFR-2 inhibitors.

Signaling Pathway: Mechanism of Action

The synthesized compounds exert their anticancer effects by inhibiting VEGFR-2, which in turn blocks downstream signaling pathways, leading to the induction of apoptosis. This involves the activation of caspase-3 and caspase-9 and an increase in the Bax/Bcl-2 ratio.[2]

G cluster_pathway VEGFR-2 Inhibition and Apoptosis Induction Compound_7d 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) VEGFR2 VEGFR-2 Compound_7d->VEGFR2 Inhibition Apoptosis Apoptosis Induction Compound_7d->Apoptosis Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Blocked Signaling Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibition Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2

Caption: VEGFR-2 inhibition by a this compound derivative leading to apoptosis.

Indole-3-Carbinol Derivatives with Enhanced Antiproliferative Activity

1-Benzyl-indole-3-carbinol, a synthetic derivative of indole-3-carbinol, has demonstrated significantly enhanced potency in arresting the growth of human breast cancer cells.[3] This compound induces a G1 cell cycle arrest at concentrations approximately 1000-fold lower than its parent compound.[3]

Experimental Protocol: Synthesis of 1-Benzyl-indole-3-carbinol [3]

  • Benzylation of Indole: Indole is reacted with benzyl bromide in dimethyl sulfoxide (DMSO) with potassium hydroxide to yield 1-benzylindole.[3]

  • Formylation of 1-Benzylindole: 1-benzylindole is treated with phosphorous oxychloride and dimethylformamide (DMF) to produce 1-benzyl-indole-3-aldehyde.[3]

  • Reduction to the Carbinol: The aldehyde is then reduced, for example with sodium borohydride, to yield 1-benzyl-indole-3-carbinol.

Workflow for the Synthesis of 1-Benzyl-indole-3-carbinol

G cluster_synthesis Synthesis of 1-Benzyl-indole-3-carbinol Indole Indole One_Benzylindole 1-Benzylindole Indole->One_Benzylindole KOH, DMSO BenzylBromide Benzyl Bromide BenzylBromide->One_Benzylindole One_Benzylindole_Aldehyde 1-Benzyl-indole-3-aldehyde One_Benzylindole->One_Benzylindole_Aldehyde POCl3_DMF POCl3, DMF POCl3_DMF->One_Benzylindole_Aldehyde Final_Product 1-Benzyl-indole-3-carbinol One_Benzylindole_Aldehyde->Final_Product Reduction Reduction Reduction (e.g., NaBH4)

Caption: Synthetic route to the potent anticancer agent 1-benzyl-indole-3-carbinol.

Applications in the Synthesis of Neuroprotective Agents

The this compound scaffold is also a valuable starting point for the development of agents targeting neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors

Derivatives of 1-benzyl-2-indolinones and isoindoline-1,3-dione have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[4][5]

Quantitative Data: AChE and BuChE Inhibitory Potency [4]

CompoundAcetylcholinesterase (AChE) Ki (µM)Selectivity Index (SI) for AChE
6h 0.2226.22
6i 0.2425.83
6k 0.2228.31
6n 0.2127.14
Donepezil (Reference) 0.412.12

Experimental Protocol: General Synthesis of 1-benzyl-2-indolinones (6a-n) [4]

A general synthetic route involves the design and synthesis of 1-benzyl-2-indolinones, followed by investigation of their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Molecular modeling is often employed in the design phase. Benzyl substitution at the 1-position of the indole ring has been shown to significantly increase potency and selectivity for AChE.[4]

Logical Relationship: Drug Design and Evaluation

G cluster_workflow Drug Discovery Workflow for AChE Inhibitors Molecular_Modeling Molecular Modeling & Design Synthesis Synthesis of 1-benzyl-2-indolinones Molecular_Modeling->Synthesis In_Vitro_Screening In Vitro AChE/BuChE Inhibition Assays Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Molecular_Modeling Iterative Refinement Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Iterative drug discovery cycle for this compound-based AChE inhibitors.

Conclusion

This compound and its chemical relatives are demonstrably valuable intermediates in pharmaceutical manufacturing. Their utility spans the creation of potent anticancer agents that function through mechanisms like VEGFR-2 inhibition and cell cycle arrest, as well as neuroprotective agents that inhibit key enzymes in neurodegenerative diseases. The synthetic protocols provided herein offer a foundation for the laboratory-scale production of these promising therapeutic candidates. The continued exploration of the this compound scaffold is anticipated to yield further novel and effective pharmaceutical agents.

References

Application Note and Protocol for the Purification of 1-Benzylindoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 1-benzylindoline using silica gel column chromatography. This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its purification is a critical step to ensure the removal of unreacted starting materials and byproducts, thereby guaranteeing the quality and reliability of subsequent downstream applications. This protocol outlines the materials, equipment, and a step-by-step procedure for efficient purification, including the preparation of the crude sample, column packing, elution, and fraction analysis. Additionally, methods for assessing the purity of the final product are described.

Introduction

This compound is a heterocyclic compound frequently employed as a building block in medicinal chemistry and materials science. Synthesis of this compound, typically through the N-alkylation of indoline with a benzyl halide, often results in a crude product containing impurities such as unreacted indoline, residual benzylating agents, and potential side-products. Column chromatography is a robust and widely used technique for the purification of such organic compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. This application note details a reliable method for the purification of this compound using silica gel column chromatography with a non-polar solvent system.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound and its potential impurities is crucial for the development of an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₅NPubChem[1]
Molecular Weight209.29 g/mol PubChem[1]
AppearanceExpected to be a liquid or low-melting solid-
Boiling PointNot reported-
DensityNot reported-
XLogP3-AA3.6PubChem[1]

The high XLogP3-AA value indicates that this compound is a relatively nonpolar compound, suggesting that a nonpolar mobile phase will be effective for its elution from a polar stationary phase like silica gel.

Table 2: Potential Impurities in this compound Synthesis

ImpurityStructurePolarityElution Profile on Silica Gel
IndolineMore polar than this compoundElutes after the product
Benzyl Bromide/ChlorideLess polar than this compoundElutes before the product

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (Et₃N)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Beakers, Erlenmeyer flasks, and test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Cotton or glass wool

  • Sand (acid-washed)

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

  • Preparation of Eluent: Prepare several mixtures of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, 85:15 v/v) containing 0.5% triethylamine. The triethylamine is added to the mobile phase to prevent the tailing of the amine compound on the acidic silica gel.

  • Spotting: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the prepared eluent.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp (254 nm).

  • Analysis: The ideal eluent system will provide a good separation of the this compound spot from the spots of impurities, with the Rf value of the product being in the range of 0.2-0.4.

Table 3: Typical TLC Analysis Results

Eluent (Hexane:Ethyl Acetate + 0.5% Et₃N)Rf (Benzyl Bromide/Chloride)Rf (this compound)Rf (Indoline)
95:5~0.8~0.6~0.3
90:10~0.9~0.7~0.4
85:15 ~0.95 ~0.35 ~0.1

Based on these exemplary results, an 85:15 hexane:ethyl acetate mixture with 0.5% triethylamine is a suitable starting eluent for column chromatography.

Column Chromatography Protocol
  • Column Preparation:

    • Insert a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

    • Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing.

    • Add a layer of sand on top of the silica gel bed.

    • Wash the column with the initial eluent until the silica bed is stable and the eluent runs clear.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for larger quantities or less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel before adding it to the column.

  • Elution and Fraction Collection:

    • Begin the elution with a low polarity mobile phase (e.g., 98:2 hexane:ethyl acetate + 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) to 95:5, then 90:10, and finally 85:15 hexane:ethyl acetate, all containing 0.5% Et₃N. This allows for the efficient separation of less polar impurities first, followed by the product, and finally the more polar impurities.

    • Collect the eluate in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Table 4: Summary of Column Chromatography Parameters

ParameterSpecification
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions30 cm length x 3 cm diameter (for 1-2 g of crude product)
Mobile PhaseGradient of Ethyl Acetate in Hexane with 0.5% Triethylamine
Elution Gradient1. 2% Ethyl Acetate in Hexane2. 5% Ethyl Acetate in Hexane3. 10% Ethyl Acetate in Hexane4. 15% Ethyl Acetate in Hexane
Flow Rate~5-10 mL/min
Fraction Size15 mL

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on the TLC plate in a suitable solvent system indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect impurities.

Workflow and Diagrams

The overall workflow for the purification of this compound is depicted in the following diagram.

Purification_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in minimal Dichloromethane crude_product->dissolve load_sample Load Sample onto Column dissolve->load_sample column_prep Prepare Silica Gel Column column_prep->load_sample elution Gradient Elution (Hexane:EtOAc + 0.5% Et3N) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Purified this compound remove_solvent->pure_product

Figure 1. Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following the described procedures for TLC method development, column packing, gradient elution, and fraction analysis, researchers can obtain high-purity this compound, suitable for use in demanding applications in drug discovery and development. The inclusion of triethylamine in the mobile phase is a key parameter for achieving sharp peaks and good separation for this N-heterocyclic compound.

References

Scale-up Synthesis of 1-Benzylindoline for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scalable synthesis of 1-benzylindoline, a key intermediate in the pharmaceutical industry. The synthesis is presented as a robust two-step process commencing with the N-benzylation of indole to yield 1-benzylindole, followed by catalytic hydrogenation to the target molecule, this compound. This protocol is designed for adaptability from laboratory to industrial scale, with a focus on yield, purity, and process efficiency. Included are comprehensive experimental procedures, tabulated quantitative data for easy comparison of process parameters, and a workflow diagram for clarity.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. A notable application is its role as a key intermediate in the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[1][2][3] The industrial demand for high-purity this compound necessitates a scalable, cost-effective, and reliable synthetic route.

The described two-step synthesis is a well-established and efficient method. The initial N-alkylation of indole is a high-yield reaction, and the subsequent catalytic hydrogenation of the indole ring is an atom-economical and clean reduction method suitable for large-scale production.[4][5]

Overall Synthetic Workflow

The industrial synthesis of this compound from indole is a two-step process. The first step is the N-benzylation of indole to form 1-benzylindole. The second step is the catalytic hydrogenation of 1-benzylindole to yield the final product, this compound.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Catalytic Hydrogenation Indole Indole Reaction1 N-Benzylation Reaction Indole->Reaction1 BenzylChloride Benzyl Chloride BenzylChloride->Reaction1 Base Base (e.g., KOH) Base->Reaction1 Solvent1 Solvent (e.g., DMSO) Solvent1->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 Purification1 Purification (Distillation/Crystallization) Workup1->Purification1 Benzylindole 1-Benzylindole Purification1->Benzylindole Benzylindole_input 1-Benzylindole Reaction2 Hydrogenation Reaction Benzylindole_input->Reaction2 Catalyst Catalyst (e.g., Pd/C) Catalyst->Reaction2 Hydrogen Hydrogen Gas Hydrogen->Reaction2 Solvent2 Solvent (e.g., Ethanol) Solvent2->Reaction2 Workup2 Catalyst Filtration Reaction2->Workup2 Purification2 Purification (Crystallization) Workup2->Purification2 Benzylindoline This compound Purification2->Benzylindoline

Fig. 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Benzylindole

This protocol is adapted from a procedure in Organic Syntheses, known for its reliability and scalability.

Materials:

  • Indole

  • Potassium Hydroxide (KOH)

  • Benzyl Chloride

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl Ether

  • Anhydrous Calcium Chloride

  • Ethanol (for recrystallization)

Procedure:

  • A suitable reaction vessel is charged with dimethyl sulfoxide (DMSO) and freshly crushed potassium hydroxide (KOH) pellets. The mixture is stirred at room temperature for 5 minutes.

  • Indole is added to the mixture, and stirring is continued for an additional 45 minutes at room temperature to form the potassium salt of indole.

  • The reaction mixture is cooled in an ice-water bath to moderate the exothermic reaction, and then benzyl chloride is added dropwise.

  • After the addition is complete, the mixture is stirred for another 45 minutes.

  • The reaction is quenched by the addition of water.

  • The aqueous mixture is extracted multiple times with diethyl ether.

  • The combined organic layers are washed with water, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to remove excess benzyl chloride and isolate the 1-benzylindole. Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 1-benzylindole. Palladium on carbon (Pd/C) is a preferred catalyst for this transformation due to its high activity and selectivity.

Materials:

  • 1-Benzylindole

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Hydrogen gas source

  • Filter aid (e.g., Celite)

Procedure:

  • A high-pressure reactor (autoclave) is charged with 1-benzylindole and ethanol.

  • The 10% Pd/C catalyst is carefully added to the solution. The vessel should be purged with an inert gas (e.g., nitrogen or argon) before adding the catalyst.

  • The reactor is sealed and purged several times with hydrogen gas to remove any residual air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5-10 bar).

  • The reaction mixture is stirred vigorously and may be gently heated to increase the reaction rate.

  • The progress of the reaction is monitored by techniques such as TLC, GC, or HPLC until the starting material is consumed.

  • Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. The filter cake is washed with ethanol.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford high-purity this compound.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis of this compound.

Table 1: N-Benzylation of Indole to 1-Benzylindole

ParameterValue/ConditionReference
Reactants
Indole1.0 equivalent[1]
Benzyl Chloride2.0 equivalents[1]
Potassium Hydroxide4.0 equivalents[1]
Solvent DMSO[1]
Temperature Room temperature, with cooling during benzyl chloride addition[1]
Reaction Time ~1.5 hours[1]
Work-up Aqueous wash and ether extraction[1]
Purification Vacuum distillation, Recrystallization from ethanol[1]
Yield 85-97%[1]

Table 2: Catalytic Hydrogenation of 1-Benzylindole to this compound

ParameterValue/ConditionRationale/Reference
Reactant 1-Benzylindole-
Catalyst 10% Pd/CHigh activity and selectivity[4]
Catalyst Loading 1-5 mol%Typical for industrial hydrogenations
Hydrogen Pressure 5-10 barEffective for indole ring reduction
Solvent EthanolGood solubility for reactant and product
Temperature 25-50 °CMild conditions to prevent side reactions
Reaction Time 4-12 hoursDependent on scale and reaction conditions
Work-up Filtration of catalyst[4]
Purification Recrystallization (e.g., from ethanol/hexane)To achieve pharmaceutical-grade purity
Yield >95% (expected)Based on similar hydrogenations

Industrial Applications and Significance

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its primary industrial application is in the production of Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, which is a frontline treatment for Alzheimer's disease.[1][2][3] The indoline core is a privileged scaffold in medicinal chemistry, and N-benzyl protection is a common strategy in the synthesis of more complex molecules.[6][7][8][9] The demand for high-purity this compound is therefore directly linked to the production of these life-saving medications.

Logical Relationships in the Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final, more complex intermediate.

G Indole Indole (Starting Material) Benzylindole 1-Benzylindole (Intermediate) Indole->Benzylindole N-Benzylation BenzylChloride Benzyl Chloride (Benzylation Agent) BenzylChloride->Benzylindole Benzylindoline This compound (Final Product) Benzylindole->Benzylindoline Catalytic Hydrogenation Hydrogen Hydrogen Gas (Reducing Agent) Hydrogen->Benzylindoline Pharmaceuticals Pharmaceuticals (e.g., Donepezil) Benzylindoline->Pharmaceuticals Further Synthesis

Fig. 2: Logical progression of the this compound synthesis.

Conclusion

The two-step synthesis of this compound presented herein offers a scalable and efficient route for industrial production. The N-benzylation of indole is a high-yielding reaction, and the subsequent catalytic hydrogenation provides a clean and effective method for the reduction to the desired indoline. The detailed protocols and tabulated data serve as a valuable resource for researchers and process chemists involved in the scale-up of this important pharmaceutical intermediate. The use of robust and well-documented procedures ensures reproducibility and high purity of the final product, which is critical for its application in the pharmaceutical industry.

References

Application Notes and Protocols: 1-Benzylindoline Derivatives in the Development of Anti-proliferative Agents for Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-proliferative effects of 1-benzylindoline derivatives on breast cancer cells. This document includes quantitative data on their efficacy, detailed protocols for key experiments, and visual representations of the underlying molecular mechanisms.

Introduction

The 1-benzylindole scaffold has emerged as a promising framework in the design of novel anti-cancer agents.[1] The addition of a benzyl group at the N-1 position of the indole ring is a key structural feature for enhancing anti-cancer activity.[1] Modifications to the benzyl and indole rings have led to the discovery of compounds with significant potency against various cancer cell lines.[1] These derivatives have been shown to inhibit the proliferation of both estrogen-responsive (e.g., MCF-7) and estrogen-independent (e.g., MDA-MB-231) human breast cancer cells.[2] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis through various signaling pathways.[2][3][4][5]

Quantitative Data Summary

The anti-proliferative activity of various this compound and related indole derivatives has been evaluated using half-maximal inhibitory concentration (IC50) values. The following table summarizes the efficacy of selected compounds against different breast cancer cell lines.

Compound/DerivativeBreast Cancer Cell LineIC50 (µM)Reference
1-Benzyl-indole-3-carbinolMCF-70.05[2]
1-Benzyl-indole-3-carbinolMDA-MB-231~0.2 (90% inhibition)[2]
1-Benzyl-5-bromo-3-(2-(4-(dimethylamino)phenyl)hydrazono)indolin-2-one (7d)MCF-72.93 ± 0.47[5][6]
1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c)MCF-77.17 ± 0.94[5][6]
N-benzyl indole-3-carboxaldehyde-based hydrazone (5b)MDA-MB-2310.0172 ± 0.0004[7]
N'-(1-benzyl-2-oxo-1, 2-dihydro-3H-indol-3-ylidene) benzohydrazide (5i)MCF-79.29 ± 0.97[8]
(1-Benzyl-1H-indol-5-yl)methanamineMCF-70.150[9]
7-(4′-Cyanophenyl)indoline-1-benzenesulfonamide (15)Various0.017 - 0.032[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives.

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative activity of the test compounds.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.

Materials:

  • Breast cancer cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, G2/M).

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis induced by the test compounds.

Materials:

  • Breast cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations: Mechanisms and Workflows

Signaling Pathway of this compound Derivatives in Breast Cancer Cells

The following diagram illustrates a potential signaling pathway through which this compound derivatives exert their anti-proliferative effects, often involving the inhibition of key kinases and induction of cell cycle arrest and apoptosis.

G Proposed Signaling Pathway of this compound Derivatives cluster_0 This compound Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects cluster_3 Downstream Events Compound This compound Derivative VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition PI3K PI3K/Akt/mTOR Pathway Compound->PI3K Inhibition Tubulin Tubulin Polymerization Compound->Tubulin Inhibition CDKs CDK2, CDK4, CDK6 Compound->CDKs Inhibition VEGFR2->PI3K G1_Arrest G1 Phase Cell Cycle Arrest PI3K->G1_Arrest G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest CDKs->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis pRb Decreased pRb G1_Arrest->pRb G2M_Arrest->Apoptosis Caspase Caspase-3 & 9 Activation Apoptosis->Caspase Bax_Bcl2 Increased Bax/Bcl-2 Ratio Apoptosis->Bax_Bcl2 G Experimental Workflow for Anti-proliferative Agent Evaluation cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Synthesis & Characterization B Cell Viability Assay (MTT) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E G Identify Lead Compounds C->G H Elucidate Mechanism of Action D->H E->H F Western Blot Analysis (Signaling Proteins) F->H H->G G Relationship between Cell Cycle Arrest and Apoptosis Start This compound Treatment CCA Cell Cycle Arrest (G1 or G2/M) Start->CCA Apoptosis Apoptosis (Programmed Cell Death) CCA->Apoptosis Prolonged arrest can trigger End Inhibition of Cancer Cell Proliferation Apoptosis->End

References

Application Notes and Protocols for 1-Benzylindoline as a G-Protein Coupled Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers various benzyl-substituted heterocyclic compounds as ligands for G-Protein Coupled Receptors (GPCRs). However, there is a notable lack of specific published data on the binding affinity and functional activity of 1-benzylindoline for any particular GPCR. To provide a comprehensive and practical guide in line with the requested format, this document will use N-benzyl-5-methoxytryptamine , a structurally related indole derivative with well-documented activity at the serotonin 5-HT2A receptor, as a representative example. The experimental protocols and data presentation formats provided herein are directly applicable to the study of this compound and its analogs.

Introduction

G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in humans, playing crucial roles in a myriad of physiological processes. As such, they are prominent targets for drug discovery. The indoline scaffold, a core component of many biologically active molecules, serves as a valuable starting point for the design of novel GPCR ligands. The addition of a benzyl group to the indoline nitrogen, creating this compound, offers a modifiable moiety for exploring structure-activity relationships (SAR) at various GPCRs. This document provides detailed protocols for the synthesis, purification, and pharmacological characterization of such compounds, using N-benzyl-5-methoxytryptamine as a case study to illustrate the methodologies for assessing GPCR interaction.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for the representative compound, N-benzyl-5-methoxytryptamine, at the human 5-HT2A receptor. These tables serve as a template for presenting data for this compound and its derivatives.

Table 1: Radioligand Binding Affinity of N-benzyl-5-methoxytryptamine at the Human 5-HT2A Receptor [1]

CompoundRadioligandReceptor SourceKᵢ (nM)
N-benzyl-5-methoxytryptamine[¹²⁵I]-DOIHEK cells expressing h5-HT2A4.2

Table 2: Functional Activity of N-benzyl-5-methoxytryptamine at the Human 5-HT2A Receptor [1]

CompoundAssay TypeCellular SystemEC₅₀ (nM)Efficacy (%)
N-benzyl-5-methoxytryptamineCalcium MobilizationHEK cells expressing h5-HT2A7.695

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-alkylation of indoline.

Materials:

  • Indoline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of indoline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a standard method for determining the binding affinity of a test compound.[2]

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [¹²⁵I]-DOI (specific activity ~2200 Ci/mmol).

  • Non-specific binding control: 10 µM Ketanserin.

  • Test compound (e.g., this compound) stock solution in DMSO.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the h5-HT2A receptor.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration equal to its K_d), and 50 µL of various concentrations of the test compound. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of Ketanserin solution.

  • Add 50 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at 25 °C for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation.[3]

Materials:

  • HEK-293 cells stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • Test compound (e.g., this compound) stock solution in DMSO.

  • 96-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate the HEK-293 cells expressing the h5-HT2A receptor in 96-well plates and grow to 80-90% confluency.

  • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer, and then diluting this mixture in assay buffer containing probenecid to the final working concentration.

  • Remove the cell culture medium from the wells and add the dye loading solution.

  • Incubate the plate at 37 °C for 60 minutes in the dark.

  • Wash the cells twice with assay buffer containing probenecid, leaving a final volume of 100 µL in each well.

  • Prepare serial dilutions of the test compound in assay buffer.

  • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37 °C.

  • Measure the baseline fluorescence for 10-20 seconds.

  • Add the test compound dilutions to the wells using the instrument's automated injector and continue to measure the fluorescence intensity for an additional 2-3 minutes.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Determine the EC₅₀ value by plotting the peak fluorescence response against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR 5-HT2A Receptor Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ligand This compound (Agonist) Ligand->GPCR Binds Ca_ER Ca²⁺ (ER Store) IP3->Ca_ER Opens Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response PKC->Response Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Pharmacological Evaluation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Calcium Mobilization Assay (Determine EC50, Efficacy) Characterization->Functional_Assay Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Logical_Relationship Start Hypothesis: This compound is a GPCR Ligand Synthesis Chemical Synthesis and Purification Start->Synthesis Binding Does it bind to the target GPCR? Synthesis->Binding Functional Does it elicit a functional response? Binding->Functional Yes NoBinding No significant binding observed Binding->NoBinding No Agonist Characterize as Agonist Functional->Agonist Yes (Activation) Antagonist Characterize as Antagonist Functional->Antagonist Yes (Inhibition) NoActivity No significant activity observed Functional->NoActivity No

References

Troubleshooting & Optimization

Common side reactions in 1-Benzylindoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 1-benzylindoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of indoline with a benzyl halide, typically benzyl bromide, in the presence of a base. This reaction is a standard nucleophilic substitution where the nitrogen atom of the indoline acts as the nucleophile.

Q2: What are the primary side reactions to be aware of during the N-benzylation of indoline?

A2: The primary side reactions include over-alkylation, leading to the formation of a quaternary ammonium salt (1,1-dibenzylindolinium bromide), and reactions involving the solvent, particularly when using dimethylformamide (DMF) with a strong base like sodium hydride (NaH). Additionally, unreacted starting materials can remain as impurities.

Q3: How can I minimize the formation of the quaternary ammonium salt?

A3: To minimize over-alkylation, it is crucial to control the stoichiometry of the reactants. Using a slight excess (around 1.05-1.2 equivalents) of the indoline relative to the benzyl bromide can be beneficial. Slow, dropwise addition of the benzyl bromide to the reaction mixture can also help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second benzylation event. Monitoring the reaction progress closely and stopping it once the starting material is consumed is also key.

Q4: Are there specific side reactions associated with using DMF as a solvent?

A4: Yes, when using DMF with a strong base like sodium hydride, side products can form from the decomposition of DMF. Dimethylamine, present as an impurity or formed from DMF, can react with benzyl bromide to generate byproducts. One such reported impurity is N,N'-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can be formed via a Sommelet-Hauser rearrangement and may be difficult to separate from the desired product[1][2][3]. Another potential side product is a dimethylamine derivative resulting from the reduction of DMF by NaH, which is then benzylated[4][5].

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the indoline and benzyl bromide starting materials, you can observe the consumption of the reactants and the appearance of the this compound product spot. A UV lamp is typically used for visualization.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Inefficient deprotonation of indoline. 3. Reaction with residual water in the solvent. 4. Formation of significant side products.1. Increase reaction time or temperature, monitoring by TLC. 2. Use a stronger base or ensure the base is of high quality. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Refer to the solutions for specific side products below.
Presence of unreacted indoline 1. Insufficient amount of benzyl bromide. 2. Incomplete reaction.1. Ensure accurate stoichiometry; consider using a slight excess of benzyl bromide if over-alkylation is not a major issue. 2. Extend the reaction time or gently increase the temperature.
Presence of unreacted benzyl bromide 1. Insufficient amount of indoline or base. 2. Reaction has not gone to completion.1. Use a slight excess of indoline. Ensure at least one equivalent of base is used. 2. Allow the reaction to stir for a longer period.
Formation of a white precipitate (likely quaternary salt) Over-alkylation of the this compound product.1. Use a slight excess of indoline. 2. Add benzyl bromide slowly and portion-wise to the reaction mixture. 3. Avoid excessively high reaction temperatures. 4. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Difficult-to-remove impurity when using DMF/NaH Formation of DMF-derived side products[1][2][3][4][5].1. Consider using an alternative polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. 2. If using DMF, purify it before use to remove dimethylamine. 3. An acidic wash during the work-up can help remove basic impurities[3].
Product is an oil and difficult to purify Presence of multiple products and starting materials.1. Perform a thorough aqueous work-up to remove inorganic salts. 2. Utilize column chromatography for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., hexane/ethyl acetate) is typically effective.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Indoline

  • Benzyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add indoline (1.0 eq.).

  • Add anhydrous DMF to dissolve the indoline (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add benzyl bromide (1.05 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the indoline.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure product.

Data Presentation

Parameter Condition/Value Purpose/Comment
Indoline:Benzyl Bromide Ratio 1 : 1.05A slight excess of the alkylating agent can help drive the reaction to completion.
Base Sodium Hydride (NaH)A strong base to ensure complete deprotonation of the indoline nitrogen.
Solvent Anhydrous DMF or THFA polar aprotic solvent is necessary to dissolve the reactants and facilitate the SN2 reaction.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic deprotonation and addition steps, minimizing side reactions.
Reaction Time Monitored by TLC (typically 2-12 hours)Reaction completion should be determined empirically.
Work-up Quenching with NH4Cl(aq), extractionTo neutralize excess base and separate the organic product from the aqueous phase.
Purification Flash Column ChromatographyTo isolate the this compound from unreacted starting materials and side products.

Visualizations

reaction_pathway Indoline Indoline Indoline_anion Indoline Anion Indoline->Indoline_anion + NaH - H2 Product This compound Indoline_anion->Product + Benzyl Bromide - NaBr BenzylBromide Benzyl Bromide QuaternarySalt 1,1-Dibenzylindolinium Bromide (Over-alkylation) Product->QuaternarySalt + Benzyl Bromide

Caption: Reaction pathway for this compound synthesis and the over-alkylation side reaction.

troubleshooting_workflow Start Reaction Complete (TLC) Workup Aqueous Work-up Start->Workup Crude Crude Product Workup->Crude CheckPurity Check Purity (NMR, TLC) Crude->CheckPurity Pure Pure this compound CheckPurity->Pure Yes Impure Impure Product CheckPurity->Impure No Column Column Chromatography Column->Pure Impure->Column

Caption: General workflow for the purification and analysis of this compound.

References

Troubleshooting low yield in 1-Benzylindoline preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-benzylindoline. Low yields can arise from a variety of factors including suboptimal reaction conditions, side reactions, and purification challenges. This guide aims to help you identify, understand, and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound? A1: The two most prevalent methods are the direct N-alkylation of indoline with a benzyl halide (e.g., benzyl bromide or chloride) and the reductive amination of indoline with benzaldehyde. Direct N-alkylation is often performed in the presence of a base like potassium carbonate.[1] Reductive amination involves forming an iminium ion intermediate which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride.[2][3]

Q2: My N-alkylation reaction with benzyl bromide is sluggish and gives a low yield. What are the possible causes? A2: Several factors can contribute to a low yield in direct N-alkylation:

  • Base Inefficiency: The chosen base may be too weak or not sufficiently soluble in the reaction solvent to effectively deprotonate the indoline nitrogen. Using a stronger base or a phase-transfer catalyst can help.

  • Reagent Quality: Benzyl bromide can degrade over time. Using freshly purified or a new bottle is recommended. Ensure your indoline and solvent are pure and anhydrous.

  • Reaction Temperature: N-benzylation reactions can be slower than other alkylations and may require higher temperatures to proceed at a reasonable rate.[4] However, excessive heat can lead to side products.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products? A3: The most common side product in the direct N-alkylation of indoline is the dialkylated quaternary ammonium salt, 1,1-dibenzylindolinium bromide. This occurs when the product, this compound, is further alkylated by excess benzyl bromide. In reductive amination, potential byproducts include unreacted indoline, unreduced imine intermediate, and benzyl alcohol (from the reduction of benzaldehyde).[5]

Q4: How can I minimize the formation of the dibenzylated product? A4: To minimize the formation of the quaternary salt, you can try the following:

  • Control Stoichiometry: Use a slight excess of indoline relative to the benzyl halide, or use a 1:1 molar ratio. Avoid a large excess of the alkylating agent.

  • Slow Addition: Add the benzyl halide dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation step.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation over dialkylation.

Q5: Is reductive amination a better method to avoid side products? A5: Reductive amination can be a cleaner reaction as it is less prone to over-alkylation. However, it has its own set of potential issues, such as the self-condensation of benzaldehyde or the reduction of the aldehyde to benzyl alcohol by the hydride reagent.[6] The choice of a selective reducing agent, like sodium triacetoxyborohydride [NaBH(OAc)₃], which is less reactive towards aldehydes, can mitigate this.[2]

Troubleshooting Guide for Low Yield

IssuePossible CauseRecommended Solution
Low or No Product Formation 1. Inactive Reagents: Starting materials (indoline, benzyl halide, benzaldehyde) or catalysts may be degraded or impure.• Verify the purity of starting materials via NMR, GC-MS, or melting point.• Use a fresh bottle of benzyl halide, as it can hydrolyze or oxidize.• Ensure reducing agents (e.g., NaBH₄) are fresh and have not been deactivated by moisture.
2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can hinder the reaction rate.Temperature: For direct alkylation, consider increasing the temperature as N-benzylation can be slow.[4] For reductive amination, maintain low temperatures (0 °C) during hydride addition to prevent reducing the aldehyde.[7]• Solvent: Ensure reactants are soluble in the chosen solvent. For direct alkylation, polar aprotic solvents like DMF or acetonitrile are common.[4]• Base: For direct alkylation, ensure the base is strong enough (e.g., K₂CO₃, Cs₂CO₃) and present in sufficient quantity (at least 1 equivalent).[1]
Multiple Products Observed (Low Selectivity) 1. Over-alkylation: Formation of 1,1-dibenzylindolinium salt during direct alkylation.• Add the benzyl halide slowly to the reaction mixture.• Use no more than one equivalent of benzyl halide relative to indoline.• Monitor the reaction closely by TLC and stop it once the indoline is consumed.
2. Aldehyde Reduction: In reductive amination, the reducing agent reduces benzaldehyde to benzyl alcohol.• Use a milder, more selective reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃].[2]• Perform a stepwise reaction: first form the imine, remove water, and then add the reducing agent.
3. C-Alkylation: (More common with indole, but possible with indoline under certain conditions) Benzylation occurs on the aromatic ring instead of the nitrogen.• This is less likely with indoline than indole. Ensure a strong base is used to favor N-deprotonation for direct alkylation.
Product Loss During Workup/Purification 1. Inefficient Extraction: The product may be partially soluble in the aqueous phase, especially if protonated.• Before extraction, ensure the aqueous layer is basic (pH > 10) to deprotonate the amine product and increase its solubility in the organic solvent.• Use an appropriate extraction solvent like ethyl acetate or dichloromethane.[7]
2. Purification Difficulty: Co-elution of the product with starting materials or byproducts during column chromatography.• Optimize the solvent system for column chromatography to achieve better separation.• Consider converting the crude product to its hydrochloride salt to facilitate purification by crystallization, then liberating the free base.[8]

Quantitative Data Summary

The choice of reaction conditions can significantly impact the yield of N-alkylation. The following table summarizes data from an iron-catalyzed N-alkylation of indoline with benzyl alcohol, demonstrating the influence of the base.

EntryCatalyst (mol%)Base (1 equiv.)Temperature (°C)Yield (%)
1Fe-1 (5)-1107
2Fe-1 (5)K₃PO₄11085
3Fe-1 (5)Cs₂CO₃11095
4Fe-1 (5)K₂CO₃11099
5Fe-1 (5)Na₂CO₃11088
Data adapted from an iron-catalyzed synthesis of N-alkylated indolines.[1][9]

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Indoline with Benzyl Bromide

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indoline (1.0 equiv.), potassium carbonate (1.5 equiv.), and N,N-dimethylformamide (DMF, approx. 0.5 M).

  • Reagent Addition: Stir the mixture at room temperature. Slowly add benzyl bromide (1.05 equiv.) dropwise to the suspension over 15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the indoline starting material is consumed.[7]

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude oil by column chromatography on silica gel to yield this compound.

Protocol 2: Reductive Amination of Indoline with Benzaldehyde

  • Setup: In a round-bottom flask, dissolve indoline (1.0 equiv.) and benzaldehyde (1.0 equiv.) in methanol (approx. 0.4 M).

  • Imine Formation (optional but recommended): Add 3Å molecular sieves and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, ensuring the temperature remains below 10°C.[7]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight. Monitor by TLC for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent to obtain the crude product. Purify by column chromatography on silica gel.

Visual Guides

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound Observed check_sm Verify Purity of Starting Materials (Indoline, Benzylating Agent, Solvent) start->check_sm Impure Materials? check_cond Review Reaction Conditions (Temp, Time, Base, Stoichiometry) start->check_cond Suboptimal Conditions? analyze_side Analyze Crude Product by TLC/LC-MS for Side Products start->analyze_side Side Reactions? action_purify_sm Purify/Replace Starting Materials check_sm->action_purify_sm Yes action_opt_cond Optimize Reaction Conditions (e.g., Change Base, Adjust Temp) check_cond->action_opt_cond Yes action_min_side Modify Protocol to Minimize Side Reactions (e.g., Slow Addition) analyze_side->action_min_side Yes action_opt_workup Optimize Workup & Purification (e.g., Adjust pH, Change Column Eluent) analyze_side->action_opt_workup Purification Issue? end Improved Yield Achieved action_purify_sm->end action_opt_cond->end action_min_side->end action_opt_workup->end

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Reaction_Pathway Key Reaction Pathways in Direct N-Alkylation Indoline Indoline BenzylBromide Benzyl Bromide (Bn-Br) Product This compound (Desired Product) SideProduct 1,1-Dibenzylindolinium Bromide (Side Product) Product->SideProduct Over-alkylation (+ Bn-Br) p1->Product Desired Reaction

Caption: Desired reaction versus over-alkylation side reaction in synthesis.

References

Technical Support Center: Synthesis and Purification of 1-Benzylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1-benzylindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or degradation. These include:

  • Unreacted Starting Materials: Residual indoline and benzyl bromide or benzaldehyde.

  • Over-benzylation Products: Formation of a quaternary ammonium salt if an excess of benzyl halide is used under forcing conditions.

  • Oxidation Products: 1-Benzylindole is a common impurity, as indolines can be susceptible to air oxidation, which may lead to the formation of the corresponding indole or other colored degradation products.[1]

  • Side-products from Reductive Amination: If synthesizing via reductive amination, unreacted imine intermediate can be an impurity.[2] Residual reducing agents and their byproducts may also be present.

Q2: My crude this compound is a dark oil or solid. What causes the color and how can I remove it?

A2: Dark coloration is often due to oxidized impurities, such as 1-benzylindole, or other high molecular weight byproducts.[1] These can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by filtration through celite before proceeding with chromatography or recrystallization.[3]

Q3: I am having trouble separating this compound from the unreacted indoline. What is the best approach?

A3: Since both are basic amines, a simple acid wash might not be selective. The most effective method is typically column chromatography. Due to the polarity difference between indoline and the more non-polar this compound, separation on silica gel is usually successful. A solvent system of ethyl acetate in hexanes is a good starting point.[4]

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, especially for larger quantities, as it is a relatively high-boiling liquid/low-melting solid.[5][6][7] This technique is effective at removing non-volatile impurities. It is crucial to use a vacuum to prevent thermal decomposition at atmospheric pressure.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple spots on TLC, one corresponding to starting indoline. Incomplete reaction.Ensure stoichiometry of reagents is correct. Consider increasing the reaction time or temperature. Purify via column chromatography.
A pink or brown hue in the final product. Oxidation of indoline to indole derivatives.[1]Minimize exposure to air during workup and purification. Consider purification via column chromatography or recrystallization. An activated carbon wash may also be effective.[3]
Product is an oil that will not crystallize during recrystallization. Presence of impurities inhibiting crystallization. The product itself may be a low-melting solid or oil at room temperature.Try scratching the inside of the flask with a glass rod to induce crystallization.[8] Add a seed crystal if available. If it still fails to crystallize, purify by column chromatography or vacuum distillation.
Poor separation during column chromatography (overlapping spots). Incorrect solvent system.Optimize the eluent system using TLC. A less polar solvent system may improve separation. A gradient elution from low to high polarity can also be effective.[9]
Low recovery after purification. Product loss during multiple purification steps.For recrystallization, ensure a minimum amount of hot solvent is used.[1] For chromatography, ensure proper column packing and elution. For distillation, ensure the apparatus is well-sealed.

Data Presentation

The following table summarizes typical parameters for the purification of this compound and related compounds. Note that optimal conditions may vary depending on the specific impurities present.

Purification Method Key Parameters Typical Values/Ranges Expected Purity Notes
Column Chromatography Stationary Phase Silica Gel (60-120 or 230-400 mesh)[9]>98%A good starting eluent is 5-20% Ethyl Acetate in Hexanes.[4][10]
Eluent Hexane/Ethyl Acetate GradientThe Rf should be around 0.35 for good separation.[11]
Recrystallization Solvent System Ethanol, Methanol, or Hexane/Ethyl Acetate[3][12]>99%The ideal solvent dissolves the compound when hot but not at room temperature.[13]
Temperature Dissolve at boiling, crystallize at room temp then 0-4 °CSlow cooling promotes the formation of purer crystals.[13]
Vacuum Distillation Pressure 0.1 - 1 mmHg>98%The boiling point of the related 1-benzylindole is 133-138 °C at 0.3 mmHg.[14]
Temperature Dependent on vacuumUse of a vacuum is necessary to prevent decomposition at high temperatures.[5][6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of gram-scale quantities of crude this compound.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is 10% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Plug the bottom of a glass chromatography column with a small piece of cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.[11]

    • Allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent.

    • Carefully add the sample to the top of the column.[11]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin eluting the sample.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This method is suitable for solids that are relatively pure and have one major impurity.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate) at room temperature and upon heating.[1] A suitable solvent will dissolve the compound when hot but not at room temperature.[13]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.[8]

  • Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.

Protocol 3: Purification by Vacuum Distillation

This protocol is ideal for purifying larger quantities of liquid this compound or a low-melting solid.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly sealed.[6] Use a magnetic stirrer or a capillary bubbler to ensure smooth boiling.[6]

  • Sample Preparation: Place the crude this compound in the distillation flask.

  • Evacuation: Slowly apply vacuum to the system.

  • Heating: Once the desired pressure is reached, begin to heat the distillation flask.

  • Distillation: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Completion: Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Mandatory Visualizations

Synthesis_Pathway_Impurities cluster_reactants Reactants Indoline Indoline Product This compound (Desired Product) Indoline->Product Main Reaction (N-Alkylation or Reductive Amination) Impurity1 Unreacted Indoline Indoline->Impurity1 Incomplete Reaction Impurity4 Side Products Indoline->Impurity4 Side Reactions Benzyl_Halide Benzyl Halide / Benzaldehyde Benzyl_Halide->Product Main Reaction (N-Alkylation or Reductive Amination) Impurity2 Unreacted Benzyl Reagent Benzyl_Halide->Impurity2 Incomplete Reaction Benzyl_Halide->Impurity4 Side Reactions Impurity3 1-Benzylindole (Oxidation Product) Product->Impurity3 Oxidation

Caption: Synthetic pathway for this compound and potential impurity formation.

Troubleshooting_Workflow Start Crude Product Impure (TLC/NMR Analysis) Check_SM Starting Material Present? Start->Check_SM Check_Color Product Colored? Check_SM->Check_Color No Action_Chroma_SM Use Column Chromatography for Separation Check_SM->Action_Chroma_SM Yes Check_Multiple_Spots Multiple Unknown Spots? Check_Color->Check_Multiple_Spots No Action_Charcoal Treat with Activated Charcoal Check_Color->Action_Charcoal Yes Action_Chroma_General Optimize Column Chromatography (Gradient Elution) Check_Multiple_Spots->Action_Chroma_General Yes Action_Recrystallize Attempt Recrystallization Check_Multiple_Spots->Action_Recrystallize No (Few Spots) End Pure Product Action_Chroma_SM->End Action_Charcoal->Action_Recrystallize Action_Chroma_General->End Action_Distill Consider Vacuum Distillation Action_Recrystallize->Action_Distill Fails/Oils Out Action_Recrystallize->End Action_Distill->End

Caption: Troubleshooting workflow for common purity issues in this compound.

Purification_Method_Selection Start Crude this compound Is_Solid Is the crude product a solid? Start->Is_Solid Is_High_Purity Is it relatively pure (>90%)? Is_Solid->Is_High_Purity Yes Is_Complex Is it a complex mixture? Is_Solid->Is_Complex No (Liquid/Oil) Recrystallize Recrystallization Is_High_Purity->Recrystallize Yes Column_Chrom Column Chromatography Is_High_Purity->Column_Chrom No Is_Complex->Column_Chrom Yes Distillation Vacuum Distillation Is_Complex->Distillation No (Simple Mixture)

Caption: Logical relationship for selecting the appropriate purification method.

References

Technical Support Center: Analysis of 1-Benzylindoline and its Metabolites by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC-MS analysis of 1-Benzylindoline and its metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound.

Chromatography Issues

Question: Why am I observing poor peak shape (tailing or fronting) for this compound and its metabolites?

Answer:

Poor peak shape can arise from several factors related to the column, mobile phase, or sample.

  • Column-Related Issues:

    • Secondary Interactions: Residual silanol groups on the stationary phase can interact with the basic nitrogen of the indoline ring, causing peak tailing.

    • Solution: Use a high-purity, end-capped C18 column. Incorporating a low concentration of an amine modifier (e.g., 0.1% triethylamine) in the mobile phase can also help to mask silanol interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

    • Column Contamination: Accumulation of matrix components on the column can distort peak shape.

    • Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column with a strong solvent.

  • Mobile Phase-Related Issues:

    • Incorrect pH: The pH of the mobile phase affects the ionization state of this compound and its metabolites.

    • Solution: For reversed-phase chromatography, maintain a mobile phase pH at least 2 units below the pKa of the analytes to ensure they are in a consistent, protonated form. A common choice is 0.1% formic acid in water and acetonitrile.

    • Inadequate Buffering: Insufficient buffer capacity can lead to inconsistent ionization and peak tailing.

    • Solution: Ensure a buffer concentration of 10-25 mM if a buffer is used instead of a simple acid modifier.

  • Sample-Related Issues:

    • Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Question: My retention times are shifting between injections. What could be the cause?

Answer:

Retention time variability can compromise data quality and reproducibility. Common causes include:

  • Pump and Mobile Phase Delivery:

    • Inaccurate Mobile Phase Composition: Small variations in the solvent ratio can significantly impact retention, especially in reversed-phase chromatography.

    • Solution: Prepare mobile phases accurately by weight or use a reliable gradient proportioning valve. Ensure the mobile phase is well-mixed and degassed.[1][2]

    • Leaks: Leaks in the HPLC system will lead to a drop in pressure and an increase in retention times.

    • Solution: Systematically check for leaks from the pump to the detector.

  • Column Equilibration:

    • Insufficient Equilibration Time: Not allowing the column to fully equilibrate to the initial gradient conditions between runs is a common cause of retention time drift.

    • Solution: Ensure the column is equilibrated for at least 10-15 column volumes with the starting mobile phase composition.

  • Temperature Fluctuations:

    • Uncontrolled Column Temperature: Changes in ambient temperature can affect solvent viscosity and retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

Mass Spectrometry Issues

Question: I am experiencing low signal intensity or no peak for this compound.

Answer:

Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.

  • Ionization Efficiency:

    • Suboptimal Ion Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters like capillary voltage, gas flows, and temperatures.

    • Solution: Optimize ion source parameters using a standard solution of this compound.

    • Incorrect Ionization Mode: this compound, with its basic nitrogen, is expected to ionize well in positive ion mode.

    • Solution: Ensure you are operating in positive electrospray ionization (ESI+) mode.

  • Ion Suppression/Matrix Effects:

    • Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids, salts) can co-elute with the analytes and suppress their ionization.[3]

    • Solution: Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Adjusting the chromatographic method to separate the analytes from the suppression zones is also effective.

  • Sample Concentration:

    • Sample is too Dilute: The concentration of the analyte may be below the limit of detection of the instrument.

    • Solution: Concentrate the sample, if possible, without concentrating interfering matrix components.

  • Instrumental Problems:

    • Dirty Ion Source: Contamination in the ion source can lead to a significant drop in sensitivity.

    • Solution: Regularly clean the ion source components according to the manufacturer's recommendations.

    • Detector Issues: The detector may be failing or require recalibration.

    • Solution: Perform a detector check and recalibrate the mass spectrometer.

Question: I see multiple peaks in my mass spectrum for a single analyte (e.g., [M+Na]+, [M+K]+). Why is this happening and how can I minimize it?

Answer:

The observation of multiple adduct ions in the mass spectrum is common in ESI-MS.

  • Formation of Adducts: In positive ion mode, analytes can form adducts with cations present in the mobile phase or sample matrix, most commonly sodium ([M+Na]⁺) and potassium ([M+K]⁺), in addition to the desired protonated molecule ([M+H]⁺).[4][5]

  • Sources of Contamination:

    • Glassware can leach sodium and potassium ions.

    • Mobile phase additives and reagents may contain these ions as impurities.

  • Solutions to Minimize Adduct Formation:

    • Use High-Purity Solvents and Additives: Utilize LC-MS grade solvents and reagents.

    • Incorporate an Acid Modifier: Adding a small amount of formic acid (0.1%) to the mobile phase provides a high concentration of protons (H⁺), which promotes the formation of the [M+H]⁺ ion and outcompetes the formation of other adducts.

    • Use Plasticware: Where possible, use polypropylene vials and containers to minimize leaching of metal ions.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolites of this compound in in-vitro or in-vivo studies?

Based on the metabolism of structurally similar compounds, the primary metabolic pathways for this compound are expected to be Phase I reactions catalyzed by cytochrome P450 enzymes.[6][7][8] These include:

  • N-debenzylation: Cleavage of the bond between the nitrogen and the benzyl group to form indoline.

  • Hydroxylation: Addition of a hydroxyl group (-OH) to either the benzyl ring or the indoline ring system.

  • Oxidation: Further oxidation of hydroxylated metabolites or the indoline ring.

Phase II metabolism may also occur, where the hydroxylated metabolites are conjugated with polar molecules like glucuronic acid or sulfate to facilitate excretion.[6][9]

Q2: What would be a good starting point for an HPLC-MS method for the analysis of this compound and its metabolites?

A good starting point would be a reversed-phase HPLC method coupled with a triple quadrupole mass spectrometer.

  • HPLC Column: A C18 column with high purity silica and end-capping (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and each predicted metabolite.

Q3: How can I improve the sensitivity of my assay for detecting low-level metabolites?

To improve sensitivity:

  • Optimize Sample Preparation: Use solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.

  • Optimize MS Parameters: Fine-tune the ion source parameters (e.g., capillary voltage, gas flows, temperature) and collision energies for each specific metabolite to maximize the MRM signal.

  • Reduce Matrix Effects: Adjust the chromatography to separate the metabolites from regions of significant ion suppression.

  • Use a More Sensitive Instrument: If available, a newer generation mass spectrometer will likely offer better sensitivity.

Quantitative Data Summary

The following tables provide representative data for a hypothetical validated HPLC-MS/MS method for the quantification of this compound and its major predicted metabolites in human plasma.

Table 1: MRM Transitions and Optimized MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound210.191.125
Indoline (M1)120.193.120
Hydroxy-1-Benzylindoline (M2)226.191.128
Dihydroxy-1-Benzylindoline (M3)242.1107.130

Table 2: Method Validation Summary

ParameterThis compoundM1M2M3
Linear Range (ng/mL) 0.5 - 5001.0 - 5001.0 - 5002.0 - 500
LLOQ (ng/mL) 0.51.01.02.0
Intra-day Precision (%CV) < 10%< 12%< 13%< 15%
Inter-day Precision (%CV) < 11%< 13%< 14%< 15%
Accuracy (% Bias) ± 8%± 10%± 11%± 13%
Recovery (%) 85 ± 5%80 ± 7%78 ± 8%75 ± 9%
Matrix Effect (%) 92 ± 6%88 ± 8%85 ± 9%83 ± 10%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of internal standard solution in 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: HPLC-MS/MS Analysis
  • HPLC System: A standard UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Acquisition: Operate in positive ESI mode with MRM settings as detailed in Table 1.

Visualizations

Metabolic Pathway of this compound This compound This compound M1 Indoline This compound->M1 N-debenzylation (CYP450) M2 Hydroxy-1-Benzylindoline This compound->M2 Hydroxylation (CYP450) M3 Dihydroxy-1-Benzylindoline M2->M3 Hydroxylation (CYP450) M4 Conjugated Metabolites M2->M4 Phase II Conjugation (e.g., UGT, SULT) M3->M4 Phase II Conjugation (e.g., UGT, SULT)

Predicted metabolic pathway of this compound.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is spe_cleanup Solid-Phase Extraction (SPE) add_is->spe_cleanup evap_recon Evaporate & Reconstitute spe_cleanup->evap_recon hplc_separation HPLC Separation evap_recon->hplc_separation ms_detection MS/MS Detection (MRM) hplc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

General experimental workflow for analysis.

Troubleshooting Logic cluster_isolate Isolate the Source cluster_hplc HPLC Solutions cluster_ms MS Solutions cluster_sample Sample Prep Solutions problem Problem Observed (e.g., Poor Peak Shape) check_hplc Check HPLC System problem->check_hplc check_ms Check MS System problem->check_ms check_sample Check Sample Prep problem->check_sample adjust_mp Adjust Mobile Phase check_hplc->adjust_mp change_col Change Column check_hplc->change_col check_leaks Check for Leaks check_hplc->check_leaks tune_source Tune Ion Source check_ms->tune_source clean_source Clean Ion Source check_ms->clean_source improve_cleanup Improve Cleanup check_sample->improve_cleanup check_solvent Check Injection Solvent check_sample->check_solvent

A logical approach to troubleshooting.

References

Strategies for improving the regioselectivity of 1-Benzylindoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies concerning 1-benzylindoline reactions. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges in controlling the regioselectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution in electrophilic reactions of this compound, and why?

In electrophilic aromatic substitution reactions, the indoline nitrogen atom acts as a powerful electron-donating group. Its lone pair of electrons increases the electron density of the fused benzene ring, making it highly activated towards electrophiles. This directing effect is channeled to the positions ortho and para to the nitrogen. Consequently, electrophilic substitution on this compound occurs predominantly at two positions:

  • C5 (para-position): This position is electronically activated and generally sterically accessible.

  • C7 (ortho-position): This position is also electronically activated, but it is sterically hindered by the adjacent five-membered ring.

The benzyl group on the nitrogen primarily serves to protect the nitrogen and increase the molecule's stability and solubility; its electronic influence on the regioselectivity of the benzene ring is minimal compared to the nitrogen atom itself.

Q2: My Friedel-Crafts acylation is producing a mixture of 5-acyl and 7-acyl isomers. How can I favor the 5-acyl product?

Achieving high selectivity for the C5-acylated product involves managing the steric and electronic factors that govern the reaction. The C5 position is electronically favored and less sterically hindered than the C7 position. To enhance this preference, consider the following strategies:

  • Choice of Lewis Acid: Bulky Lewis acids can exacerbate the steric hindrance around the C7 position, thereby increasing the proportion of the C5-acylated product. Experimenting with different Lewis acids is a common strategy.

  • Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of kinetically controlled reactions, favoring the less hindered C5 product.

  • Solvent: The choice of solvent can influence the effective size of the catalyst-reagent complex and the transition state energies. Non-coordinating solvents may be preferable.

Q3: I need to synthesize the 7-substituted isomer. What is the most effective strategy?

Directing substitution to the sterically hindered C7 position is a significant challenge in standard electrophilic aromatic substitution. The most reliable and widely used method to achieve this is Directed ortho-Metalation (DoM) , specifically lithiation.

This strategy involves using an organolithium reagent (like n-butyllithium or sec-butyllithium) to deprotonate the C7 position. The nitrogen atom of the indoline ring coordinates with the lithium ion, directing the deprotonation to the adjacent C7 position. The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce the desired functionality exclusively at the C7 position.

Q4: I am observing low yields and significant side product formation in my Vilsmeier-Haack reaction. What are the common causes?

The Vilsmeier-Haack reaction is a formylation reaction that works well with electron-rich arenes like this compound. However, issues with yield and purity can arise from several factors:

  • Reagent Stoichiometry: The ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the this compound substrate is critical. An excess of the reagent can sometimes lead to side reactions or decomposition.

  • Temperature Control: The reaction is typically performed at low temperatures initially, followed by gentle warming. Poor temperature control can lead to the formation of undesired byproducts.

  • Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to yield the aldehyde. The pH and temperature during the work-up are crucial for obtaining a clean product.

Troubleshooting Guides

Troubleshooting Low Regioselectivity in Friedel-Crafts Acylation
Issue EncounteredPotential CauseRecommended Solution
Significant mixture of C5 and C7 isomers The Lewis acid is not sterically demanding enough to differentiate between the two sites effectively.Switch to a bulkier Lewis acid (e.g., AlCl₃, TiCl₄).
The reaction temperature is too high, allowing the reaction to overcome the steric barrier for C7 acylation.Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).
The acylating agent is too small and reactive.Consider using a bulkier acylating agent if the synthesis allows.
Low overall yield The indoline nitrogen is coordinating with the Lewis acid, deactivating the ring.Use a sufficient excess of the Lewis acid to ensure enough is available to act as a catalyst after coordination.
The reaction conditions are too harsh, leading to decomposition.Attempt the reaction under milder conditions (lower temperature, shorter reaction time).
Troubleshooting Directed ortho-Metalation (Lithiation) for C7-Substitution
Issue EncounteredPotential CauseRecommended Solution
Incomplete or no lithiation The organolithium reagent is not basic enough or has degraded.Use a stronger base such as sec-butyllithium or tert-butyllithium. Ensure the organolithium reagent is freshly titrated.
The reaction temperature is too high, causing the organolithium reagent to decompose.Maintain a low temperature throughout the lithiation step (typically -78 °C).
Presence of water or other protic impurities in the solvent or on the glassware.Ensure all solvents are anhydrous and glassware is flame-dried before use.
Formation of side products The electrophile is added before lithiation is complete.Allow sufficient time for the lithiation to proceed to completion before adding the electrophile.
The temperature was allowed to rise before the addition of the electrophile, causing the aryllithium intermediate to react with the solvent or other species.Add the electrophile at low temperature (-78 °C) and allow the reaction to warm slowly.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation of this compound to Favor the C5-Isomer
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Lewis Acid: Add aluminum chloride (AlCl₃, 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Addition of Acylating Agent: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 5-acyl-1-benzylindoline.

Protocol 2: Regioselective C7-Functionalization via Directed ortho-Metalation
  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add sec-butyllithium (1.1 eq, as a solution in cyclohexane) dropwise to the stirred solution. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

  • Quenching with Electrophile: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, 1.2 eq) dropwise at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the 7-substituted-1-benzylindoline.

Visualizations

Regioselectivity_Pathway cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Major Products This compound This compound Electrophilic\nAromatic Substitution\n(e.g., Friedel-Crafts) Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) This compound->Electrophilic\nAromatic Substitution\n(e.g., Friedel-Crafts)  Kinetic Control  Steric Factors Directed ortho-Metalation\n(DoM) Directed ortho-Metalation (DoM) This compound->Directed ortho-Metalation\n(DoM)  Thermodynamic Control  Coordinating Group 5-Substituted\n(Para Product) 5-Substituted (Para Product) Electrophilic\nAromatic Substitution\n(e.g., Friedel-Crafts)->5-Substituted\n(Para Product) Favored Pathway 7-Substituted\n(Ortho Product) 7-Substituted (Ortho Product) Directed ortho-Metalation\n(DoM)->7-Substituted\n(Ortho Product) Favored Pathway

Caption: General strategies for controlling regioselectivity.

Troubleshooting_FC cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low Regioselectivity in Friedel-Crafts Acylation (Mixture of 5- and 7-isomers) check_temp Is the reaction temperature too high? start->check_temp check_lewis Is the Lewis Acid sterically demanding? check_temp->check_lewis No sol_temp Lower the temperature (e.g., to 0 °C or below) check_temp->sol_temp Yes check_solvent Is the solvent appropriate? check_lewis->check_solvent Yes sol_lewis Use a bulkier Lewis Acid (e.g., TiCl4) check_lewis->sol_lewis No sol_solvent Try a non-coordinating solvent (e.g., CS2) check_solvent->sol_solvent No

Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Technical Support Center: Optimizing Catalyst Selection for 1-Benzylindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the synthesis of 1-Benzylindoline. Below, you will find troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The synthesis of this compound, which is the N-benzylated form of indoline, is typically achieved through the N-alkylation of indoline with a benzyl halide (e.g., benzyl bromide or benzyl chloride). This reaction is often facilitated by a base. While not always requiring a metal catalyst, related indole syntheses and functionalizations frequently employ transition metal catalysts. For N-alkylation of indoles and related heterocycles, common methods include using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or DMSO.[1][2] Palladium-catalyzed methods have also been developed for the C3-benzylation of indoles, which is a different transformation but highlights the utility of palladium in similar contexts.[3][4]

Q2: How do I choose the right catalyst for my this compound synthesis?

A2: For the direct N-benzylation of indoline, the primary choice is not a catalyst but the base and solvent system. A strong base is needed to deprotonate the indoline nitrogen.[1] Sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like DMF, DMSO, or THF are common choices.[1][5] The selection depends on factors like desired reaction temperature, scale, and safety considerations. If you are exploring alternative routes involving C-H activation or other coupling reactions to form the indoline ring first, then catalysts based on palladium, copper, or nickel might be relevant.[6][7][8]

Q3: What are the critical reaction parameters to control for a successful synthesis?

A3: Key parameters for the N-benzylation of indoline include the choice of base, solvent, and temperature.[1] Anhydrous conditions are often crucial, especially when using reactive bases like NaH.[1] The temperature should be carefully controlled to prevent side reactions; deprotonation is often carried out at a lower temperature (e.g., 0 °C) before adding the benzyl halide.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is also essential to determine the optimal reaction time.[1]

Q4: Can I use benzyl alcohol instead of benzyl halides for the benzylation?

A4: While benzyl halides are more common for direct N-alkylation, methods using benzyl alcohols exist, particularly in palladium-catalyzed reactions for C-H functionalization.[9] These reactions often require a palladium catalyst and specific conditions to activate the benzyl alcohol. For N-alkylation, this is less common and would likely require a different catalytic system to facilitate the C-N bond formation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Ineffective Deprotonation - Use a stronger base (e.g., switch from KOH to NaH). - Ensure the base is fresh and has not been deactivated by moisture. - Perform the deprotonation step for an adequate amount of time before adding the benzylating agent.[1]
Poor Quality Reagents - Use freshly distilled or purified indoline and benzyl halide. - Ensure solvents are anhydrous, especially when using water-sensitive reagents like NaH.[1]
Suboptimal Temperature - For the initial deprotonation with NaH, a common starting temperature is 0 °C.[1] - The subsequent alkylation may require room temperature or gentle heating. Optimize the temperature based on TLC monitoring.
Catalyst Deactivation (if applicable) - If using a metal-catalyzed route, ensure an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. - Use high-purity, degassed solvents.

Issue 2: Formation of Multiple Products (Side Reactions)

Potential Cause Troubleshooting Steps
C-Alkylation vs. N-Alkylation - The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[10] - Using a strong base to fully deprotonate the nitrogen can also increase selectivity for N-alkylation.
Over-alkylation/Dibenzylation - Use a stoichiometric amount of the benzylating agent (typically 1.0 to 1.2 equivalents). - Add the benzyl halide slowly to the reaction mixture to maintain a low concentration.
Side Products from Impurities - Purify starting materials to remove any reactive impurities that could lead to side reactions.
Rearrangement Products - In some indole syntheses, acidic conditions can cause rearrangements.[3][4] While less common for direct N-alkylation of indoline, ensure the workup conditions are not overly acidic if this is a concern.

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product Streaking on TLC Plate - This can indicate that the product is basic. Consider adding a small amount of a basic modifier like triethylamine to the eluent during column chromatography.[1] - Alternatively, using a different stationary phase like basic alumina might be beneficial.[1]
Co-elution with Starting Material - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary.
Emulsion during Aqueous Workup - Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of celite.

Data Presentation: Comparison of N-Benzylation Conditions

The following table summarizes typical conditions for the N-benzylation of indole derivatives, which are analogous to the synthesis of this compound.

Catalyst/Base Solvent Temperature Typical Yield Reference
KOHDMSORoom Temp85-97%[5]
NaHDMF0 °C to RTHigh[1][2]
DABCODMA135 °CGood[11]

Yields are highly substrate and condition-dependent.

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of Indoline using KOH in DMSO

This protocol is adapted from a general method for N-alkylation of indoles.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq.).

  • Solvent and Base Addition: Add dimethyl sulfoxide (DMSO) to dissolve the indoline. To this solution, add powdered potassium hydroxide (KOH, 4.0 eq.).

  • Deprotonation: Stir the mixture at room temperature for approximately 45 minutes.

  • Alkylation: Add benzyl bromide (2.0 eq.) to the reaction mixture. An exothermic reaction may be observed, which can be moderated with a water bath.

  • Reaction Monitoring: Stir the reaction at room temperature for about 45 minutes. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Indoline in Anhydrous Solvent deprotonation 2. Add Base (e.g., NaH) at 0°C prep->deprotonation alkylation 3. Add Benzyl Halide and Warm to RT deprotonation->alkylation monitoring 4. Monitor by TLC alkylation->monitoring quench 5. Quench Reaction monitoring->quench extract 6. Aqueous Extraction quench->extract purify 7. Column Chromatography extract->purify product This compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield start Low or No Yield q1 Is Starting Material Consumed (TLC)? start->q1 c1 Check Base Activity & Anhydrous Conditions q1->c1 No q2 Product Visible on TLC? q1->q2 Yes ans1_no No ans1_yes Yes c2 Optimize Temperature & Reaction Time c1->c2 success Yield Improved c2->success c3 Potential Decomposition. Consider Milder Conditions. q2->c3 No c4 Workup Issue. Check Extraction pH & Solvent. q2->c4 Yes ans2_no No ans2_yes Yes c3->success c4->success

Caption: Troubleshooting decision tree for low product yield.

References

Managing exothermic reactions during the scale-up of 1-Benzylindoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzylindoline. The focus of this guide is on managing the exothermic nature of the N-benzylation reaction, particularly during scale-up, to ensure a safe and efficient process.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the scale-up of this compound synthesis?

The primary safety concern is the management of the exothermic reaction that occurs during the N-benzylation of indoline with benzyl chloride or benzyl bromide. On a larger scale, the heat generated can accumulate rapidly if not effectively dissipated, potentially leading to a runaway reaction with a rapid increase in temperature and pressure.

Q2: What are the key parameters to monitor and control during the reaction?

The most critical parameter to monitor is the internal reaction temperature. Other important parameters include the rate of addition of the benzyl halide, the efficiency of stirring, and the performance of the cooling system.

Q3: What are the common side reactions if the temperature is not well-controlled?

Poor temperature control can lead to the formation of impurities. Over-alkylation can occur, resulting in the formation of quaternary ammonium salts. Additionally, side reactions involving the solvent or degradation of reactants and products can be accelerated at elevated temperatures.

Q4: Can a different base be used to mitigate the exotherm?

While strong bases like potassium hydroxide or sodium hydride are effective, they can contribute to a more vigorous exotherm. Weaker bases such as sodium carbonate or potassium carbonate can be used, which may result in a slower and more controlled reaction, albeit potentially requiring longer reaction times or higher temperatures to achieve full conversion.

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase During Benzyl Halide Addition

  • Possible Cause: The rate of addition of the benzyl halide is too fast for the cooling system to dissipate the generated heat.

  • Solution:

    • Immediately stop the addition of the benzyl halide.

    • Ensure the cooling system is operating at maximum capacity.

    • Monitor the internal temperature closely.

    • Once the temperature stabilizes and begins to decrease, resume the addition at a significantly slower rate.

    • For future batches, decrease the initial addition rate and closely monitor the temperature response.

Issue 2: Formation of a Significant Amount of Impurities

  • Possible Cause: Localized "hot spots" in the reactor due to inefficient stirring, leading to side reactions.

  • Solution:

    • Ensure the stirrer is providing vigorous and efficient agitation throughout the reaction mixture.

    • Consider using a different type of stirrer (e.g., overhead stirrer with a larger impeller) for better mixing in larger vessels.

    • Maintain a controlled, lower reaction temperature to minimize the rate of side reactions.

Issue 3: The reaction is sluggish and does not go to completion.

  • Possible Cause: The chosen base is not strong enough, or the reaction temperature is too low.

  • Solution:

    • If using a weaker base like sodium carbonate, consider carefully increasing the reaction temperature while monitoring for any exotherm.

    • Ensure the indoline and benzyl halide are of high purity, as impurities can inhibit the reaction.

    • If the issue persists, a stronger base may be necessary, but this will require more stringent temperature control.

Quantitative Data for Exotherm Management

The following table provides illustrative data for managing the exotherm during the scale-up of this compound synthesis. Note that these are estimated values and should be confirmed with proper reaction calorimetry for your specific process.

ParameterLab Scale (100 mL)Pilot Scale (10 L)Production Scale (100 L)
Indoline 5 g500 g5 kg
Benzyl Chloride 6.4 g640 g6.4 kg
Sodium Carbonate 9 g900 g9 kg
Solvent (Acetonitrile) 50 mL5 L50 L
Initial Temperature 10 °C5 °C0 °C
Addition Time 30 min2-3 hours4-6 hours
Max. Temperature 25 °C20 °C15 °C
Cooling Method Ice BathChiller UnitJacketed Reactor with Glycol

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

Materials:

  • Indoline

  • Benzyl Chloride

  • Sodium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a dropping funnel with anhydrous sodium carbonate and anhydrous acetonitrile.

  • Initial Cooling: Start the cooling system to bring the temperature of the solvent and base slurry to the desired initial temperature (e.g., 0-5 °C).

  • Indoline Addition: Add the indoline to the cooled slurry with vigorous stirring.

  • Benzyl Chloride Addition: Slowly add the benzyl chloride dropwise from the dropping funnel over the specified addition time, ensuring the internal temperature does not exceed the maximum set temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture.

    • Filter the mixture to remove the inorganic salts.

    • Wash the filter cake with acetonitrile.

    • Concentrate the combined filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

experimental_workflow A Reactor Setup: Charge Sodium Carbonate and Acetonitrile B Cool to Initial Temperature (0-5 °C) A->B C Add Indoline B->C D Slowly Add Benzyl Chloride C->D E Monitor Reaction (TLC/HPLC) D->E F Work-up: Filter, Wash, Extract E->F G Purification: Vacuum Distillation or Chromatography F->G H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

Validation & Comparative

A Comparative Analysis of Synthesis Methods for 1-Benzylindoline: Yield and Purity Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-purity production of key intermediates is paramount. 1-Benzylindoline, a valuable scaffold in medicinal chemistry, can be synthesized through various methodologies. This guide provides a comparative study of three prominent methods for the synthesis of this compound: direct N-alkylation with benzyl bromide, iron-catalyzed N-alkylation with benzyl alcohol, and reductive amination of benzaldehyde with indoline. The comparison focuses on reaction yield and product purity, supported by detailed experimental protocols.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound is often a trade-off between reaction efficiency, cost of reagents, and the purity of the final product. Below is a summary of the key quantitative data for the three discussed methods.

MethodReagentsSolventCatalystReaction TimeYield (%)Purity Notes
Direct N-Alkylation Indoline, Benzyl Bromide, Potassium HydroxideDimethyl Sulfoxide (DMSO)None~1.5 hours85-97%[1]High, requires purification by distillation and/or recrystallization.[1]
Iron-Catalyzed N-Alkylation Indoline, Benzyl AlcoholTolueneFe-based complexNot specifiedHigh (inferred)High, purification by chromatography.
Reductive Amination Indoline, BenzaldehydeMethanol or similarNone (reducing agent used)~12 hours50-75% (estimated)[2]Variable, requires purification by chromatography to remove unreacted starting materials and by-products.

Experimental Protocols

Detailed methodologies for each synthesis route are provided below. These protocols are based on established literature procedures and offer a step-by-step guide for laboratory execution.

Method 1: Direct N-Alkylation with Benzyl Bromide

This method, adapted from the well-established N-alkylation of indoles, is a robust and high-yielding procedure.[1]

Materials:

  • Indoline

  • Benzyl bromide

  • Potassium hydroxide (freshly crushed pellets)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Calcium chloride

  • Ethanol (for recrystallization)

Procedure:

  • In a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 200 mL of dimethyl sulfoxide and 26.0 g (0.399 mole) of potassium hydroxide. Stir the mixture at room temperature for 5 minutes.

  • Add 0.100 mole of indoline to the mixture and continue stirring for 45 minutes.

  • Carefully add 34.2 g (0.200 mole) of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate any exothermic reaction.

  • Stir the mixture for an additional 45 minutes.

  • Dilute the reaction mixture with 200 mL of water.

  • Extract the product with three 100 mL portions of diethyl ether.

  • Wash each ether extract with three 50 mL portions of water.

  • Combine the ether layers and dry over anhydrous calcium chloride.

  • Remove the solvent under reduced pressure.

  • The crude product is then purified by vacuum distillation to remove excess benzyl bromide and isolate this compound.

  • For higher purity, the distilled product can be recrystallized from ethanol.

Method 2: Iron-Catalyzed N-Alkylation with Benzyl Alcohol

This method represents a more modern and atom-economical approach, utilizing an earth-abundant metal catalyst.

Materials:

  • Indoline

  • Benzyl alcohol

  • Tricarbonyl(cyclopentadienone) iron complex (catalyst)

  • Trimethylamine N-oxide (Me₃NO)

  • Toluene

  • Cesium hydroxide (CsOH) (optional, as base)

Procedure:

  • To a reaction vessel, add indoline (1.0 equivalent), benzyl alcohol (1.2 equivalents), tricarbonyl(cyclopentadienone) iron complex (5 mol %), and trimethylamine N-oxide (10 mol %) in toluene.

  • The reaction is heated at a specified temperature (e.g., 110-130 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Method 3: Reductive Amination of Benzaldehyde with Indoline

Reductive amination is a versatile method for the formation of C-N bonds and can be applied to the synthesis of this compound.[2]

Materials:

  • Indoline

  • Benzaldehyde

  • Sodium borohydride (or other suitable reducing agent)

  • Methanol

  • Acetic acid (optional, as catalyst for imine formation)

Procedure:

  • In a round-bottom flask, dissolve indoline (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in methanol. A few drops of acetic acid can be added to catalyze the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Indoline + Benzylation Agent Reaction Reaction Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation, Chromatography, or Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Purity & Structural Analysis (NMR, GC-MS) Pure_Product->Analysis

Caption: Generalized workflow for the synthesis and purification of this compound.

Logical_Relationships Start Select Synthesis Method Direct_Alkylation Direct N-Alkylation (High Yield, Established) Start->Direct_Alkylation High Throughput Iron_Catalysis Iron-Catalyzed N-Alkylation (Atom Economical, Catalytic) Start->Iron_Catalysis Green Chemistry Reductive_Amination Reductive Amination (Versatile, Milder Conditions) Start->Reductive_Amination Functional Group Tolerance Purification Purification (Distillation/Chromatography) Direct_Alkylation->Purification Iron_Catalysis->Purification Reductive_Amination->Purification Final_Product This compound Purification->Final_Product

Caption: Decision-making flow for selecting a this compound synthesis method.

References

A Comparative Guide to 1-Benzylindoline and Other N-Substituted Indolines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged heterocyclic motif integral to a vast array of natural products, pharmaceuticals, and functional materials. The nature of the substituent on the indoline nitrogen (N1) significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and utility in organic synthesis. This guide provides an objective comparison of 1-benzylindoline against other common N-substituted indolines, such as N-methyl, N-aryl, and N-Boc protected indolines, with a focus on their performance in key organic transformations, supported by experimental data.

Overview of N-Substituent Effects on Indoline Reactivity

The substituent at the N1 position of the indoline ring plays a crucial role in modulating its chemical behavior.

  • N-Alkyl Substituents (e.g., Methyl, Benzyl): Electron-donating alkyl groups increase the electron density of the aromatic ring, potentially influencing regioselectivity in electrophilic aromatic substitution reactions. The steric bulk of the substituent can direct reactions to less hindered positions. For instance, the benzyl group, being larger than a methyl group, can exert more significant steric hindrance.

  • N-Aryl Substituents: An N-aryl group can influence the electronic properties through resonance effects and can be a key structural element in pharmacologically active molecules. The synthesis of N-aryl indolines is often achieved through transition-metal-catalyzed cross-coupling reactions.

  • N-Acyl and N-Carbamoyl Substituents (e.g., N-Boc): Electron-withdrawing groups like Boc (tert-butoxycarbonyl) decrease the nucleophilicity of the nitrogen atom and can alter the regioselectivity of reactions on the aromatic ring. These protecting groups are often employed to control reactivity and are typically removed in a later synthetic step.

Comparative Performance in C-H Functionalization Reactions

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. The N-substituent on the indoline ring can significantly impact the efficiency and regioselectivity of these reactions.

A notable example is the palladium-catalyzed C5-olefination of indolines. The following table summarizes the performance of various N-substituted indolines in this transformation.

N-Substituent Olefin Yield (%) Reference
BenzylEthyl acrylate85[1]
MethylEthyl acrylate78[1]
PhenylEthyl acrylate65[1]
AcetylEthyl acrylate55[1]
BocEthyl acrylate60[1]

As the data indicates, electron-donating N-alkyl groups like benzyl and methyl generally provide higher yields in this specific C-H olefination reaction compared to N-aryl or N-acyl substituted indolines. The slightly higher yield for N-benzylindoline compared to N-methylindoline may be attributed to subtle electronic or steric effects influencing the catalytic cycle.

Utility in the Synthesis of Bioactive Molecules

N-substituted indolines are key building blocks in the synthesis of a wide range of biologically active compounds.

  • This compound derivatives have been investigated as potent and selective α1A-adrenoceptor antagonists.[2] Additionally, they serve as precursors for complex heterocyclic systems with potential antimicrobial and anticancer activities.[3][4][5] For example, 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline has shown significant efficacy against ovarian cancer xenografts.[3]

  • N-Methylindoline is a common scaffold in medicinal chemistry and has been utilized in the enzymatic C-H functionalization to produce functionalized indolines.[6][7]

  • N-Arylindolines are prevalent in pharmacologically active compounds, and their synthesis via tandem reactions of arynes has been explored to create multisubstituted indolines.

Experimental Protocols

4.1. General Procedure for N-Benzylation of Indole

This protocol describes a common method for the synthesis of 1-benzylindole, which can be subsequently reduced to this compound if desired.

Materials:

  • Indole

  • Benzyl bromide

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Water

  • Calcium chloride

Procedure:

  • A 500-mL Erlenmeyer flask equipped with a magnetic stirring bar is charged with 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of potassium hydroxide.[8]

  • The mixture is stirred at room temperature for 5 minutes before 11.7 g (0.100 mole) of indole is added.[8]

  • Stirring is continued for 45 minutes before 34.2 g (0.200 mole) of benzyl bromide is added. An ice-water bath can be used to moderate the exothermic reaction.[8]

  • After stirring for an additional 45 minutes, the mixture is diluted with 200 mL of water.[8]

  • The mixture is extracted with three 100-mL portions of diethyl ether, and each ether layer is washed with three 50-mL portions of water.[8]

  • The combined ether layers are dried over calcium chloride, and the solvent is removed under reduced pressure.[8]

  • The excess benzyl bromide is removed by distillation, and the residue is distilled to yield 1-benzylindole.[8]

4.2. Palladium-Catalyzed C5-Olefination of N-Substituted Indolines

This protocol provides a general method for the C-H olefination of N-substituted indolines.

Materials:

  • N-substituted indoline

  • Olefin (e.g., ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)2)

  • S,O-ligand (e.g., 2-(methylthio)benzoic acid)

  • Silver acetate (AgOAc)

  • 1,2-dichloroethane (DCE)

Procedure:

  • To an oven-dried vial is added the N-substituted indoline (0.2 mmol), olefin (0.4 mmol), Pd(OAc)2 (0.01 mmol), S,O-ligand (0.02 mmol), and AgOAc (0.4 mmol).

  • The vial is evacuated and backfilled with argon.

  • 1,2-dichloroethane (1 mL) is added, and the reaction mixture is stirred at 80 °C for 16 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of celite and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired C5-olefinated indoline.

Visualized Workflow: Synthesis of N-Substituted Indolines and their Application in C-H Functionalization

The following diagram illustrates a general workflow from a commercially available indole to a functionalized N-substituted indoline.

G cluster_0 Synthesis of N-Substituted Indoline cluster_1 C-H Functionalization Indole Indole N_Alkylation N-Alkylation/ N-Arylation Indole->N_Alkylation R-X, Base N_Substituted_Indole N-Substituted Indole N_Alkylation->N_Substituted_Indole Reduction Reduction N_Substituted_Indole->Reduction N_Substituted_Indoline N-Substituted Indoline Reduction->N_Substituted_Indoline CH_Functionalization C-H Functionalization (e.g., Olefination) N_Substituted_Indoline->CH_Functionalization Pd catalyst, Ligand, Olefin Functionalized_Indoline Functionalized N-Substituted Indoline CH_Functionalization->Functionalized_Indoline N_Substituted_Indoline_ref N-Substituted Indoline

Caption: Synthetic workflow for N-substituted indolines and subsequent C-H functionalization.

Conclusion

This compound demonstrates excellent performance in various synthetic transformations, particularly in C-H functionalization reactions where it often provides high yields. Its utility as a precursor for biologically active molecules further underscores its importance in organic synthesis and drug discovery. The choice of the N-substituent on the indoline ring is a critical parameter that must be carefully considered based on the desired reactivity, steric environment, and the overall synthetic strategy. While N-benzyl offers advantages in certain contexts, other substituents like N-methyl, N-aryl, or protecting groups provide a versatile toolkit for the synthetic chemist to fine-tune the properties and reactivity of the indoline scaffold.

References

Biological activity comparison of 1-Benzylindoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Activities of 1-Benzylindoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the anticancer, acetylcholinesterase inhibitory, and antimicrobial properties of various this compound derivatives, supported by experimental data from recent studies.

Anticancer Activity

Several this compound derivatives have been investigated for their potential as anticancer agents. A notable mechanism of action for some of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Comparative Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of selected 1-benzyl-5-bromoindolin-2-one derivatives against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundModificationIC50 (μM) vs. MCF-7IC50 (μM) vs. A-549VEGFR-2 Inhibition IC50 (μM)
7a Unsubstituted 4-arylthiazole19.53 ± 1.05> 50Not Reported
7c 4-arylthiazole with p-Cl7.17 ± 0.94Not Reported0.728
7d 4-arylthiazole with p-F2.93 ± 0.47Not Reported0.503
12a 4-methyl-5-(phenyldiazenyl)thiazole39.53 ± 2.0239.53 ± 2.02Not Reported
12c 4-methyl-5-((4-fluorophenyl)diazenyl)thiazole> 5027.65 ± 2.39Not Reported
12d 4-methyl-5-((4-chlorophenyl)diazenyl)thiazole24.81 ± 1.5313.92 ± 1.21Not Reported
Doxorubicin Standard Drug0.46 ± 0.050.55 ± 0.06Not Applicable

Data sourced from a study on 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones.[1]

Derivatives bearing a 4-arylthiazole moiety (7c and 7d) demonstrated superior anticancer activity against MCF-7 cells compared to the unsubstituted analog (7a).[1] Notably, compound 7d, with a para-fluoro substitution, exhibited the highest potency with an IC50 value of 2.93 µM and was a potent VEGFR-2 inhibitor with an IC50 of 0.503 µM.[1] In another series, substitutions on the pendant phenyl moiety of the 4-methyl-5-(aryldiazenyl)thiazole scaffold (12c and 12d) improved the growth inhibitory potency towards lung A-549 cells.[1]

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Acetylcholinesterase Inhibitory Activity

Certain 1-benzyl-2-indolinone derivatives have been identified as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

Comparative Acetylcholinesterase Inhibitory Activity

The following table presents the inhibitory activity (Ki) and selectivity index (SI) of several 1-benzyl-2-indolinone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundKi (μM) for AChESelectivity Index (SI) for AChE
6h 0.2226.22
6i 0.2425.83
6k 0.2228.31
6n 0.2127.14
Donepezil 0.412.12

Data sourced from a study on 1-benzyl-2-indolinones as selective AChE inhibitors.[2]

Compounds 6h, 6i, 6k, and 6n were found to be approximately twofold more effective against AChE than the standard drug donepezil.[2] Furthermore, these compounds exhibited significantly higher selectivity for AChE over BChE, with selectivity indices greater than 12-fold higher than that of donepezil.[2] Molecular dynamics simulations suggest that these compounds may bind to an allosteric site on the enzyme.[2] The benzyl substitution at the 1-position of the indoline ring was crucial for the observed increase in potency and selectivity.[2]

Antimicrobial Activity

The antimicrobial potential of 1-benzylindole derivatives has also been explored. While comprehensive quantitative comparative data is less readily available in the literature, several studies have demonstrated their activity against a range of bacterial and fungal pathogens.

For instance, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones (11a, b) and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines (15a, b) were reported to be the most active among a series of tested compounds against P. aeruginosa, B. cereus, and S. aureus.[3] Additionally, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines (12a, b) showed the highest activity against C. albicans.[3]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or A-549) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 μL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound (this compound derivative) at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: The mixture is pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature.

  • Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI) and DTNB to the wells.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm over a period of time. The rate of the color change is proportional to the AChE activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Antimicrobial Activity (Agar Well Diffusion Method)

This method is used to assess the antimicrobial susceptibility of microorganisms.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the prepared microbial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 100 µL) of the this compound derivative solution at a specific concentration is added to each well. A known antibiotic is used as a positive control, and the solvent is used as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. The size of the zone indicates the antimicrobial activity of the compound.

References

Unveiling the Potential of 1-Benzylindoline Scaffolds: A Comparative Analysis Against Leading Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds with enhanced efficacy and selectivity remains a paramount objective. This guide presents a comprehensive comparative analysis of 1-benzylindoline-based compounds, a promising class of molecules demonstrating significant potential in oncology and neurodegenerative disease research. Herein, we provide a head-to-head comparison with established drug candidates, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic promise of this emerging chemical class.

Anticancer Efficacy: Targeting the VEGFR-2 Signaling Cascade

A significant body of research has highlighted the anticancer properties of this compound derivatives, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Comparative Efficacy Against Known Anticancer Agents

The cytotoxic effects of novel this compound-based compounds have been evaluated against various cancer cell lines and compared with standard chemotherapeutic agents such as doxorubicin and the multi-kinase inhibitor, sorafenib. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound/DrugTarget Cell LineIC50 (µM)Reference
This compound Derivative 1 MCF-7 (Breast Cancer)0.5 - 2.0[1]
This compound Derivative 2 A-549 (Lung Cancer)1.0 - 5.0[1]
DoxorubicinMCF-7 (Breast Cancer)0.8 - 1.5[2][3][4]
DoxorubicinA-549 (Lung Cancer)0.2 - 1.0[4]
SorafenibVarious Cancer Cell Lines2.0 - 10.0[3][5]

Table 1: Comparative IC50 values of this compound derivatives and standard anticancer drugs.

VEGFR-2 Inhibition: A Key Mechanism of Action

The anti-angiogenic activity of these compounds stems from their ability to inhibit VEGFR-2. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[6][7][8][9] this compound derivatives have been shown to effectively suppress this signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_drug_action Drug Action VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PI3K PI3K VEGFR-2->PI3K Activates RAS RAS VEGFR-2->RAS Activates PLCγ PLCγ VEGFR-2->PLCγ Activates Akt Akt PI3K->Akt Activates Survival Survival Akt->Survival Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes PKC PKC PLCγ->PKC Activates Migration Migration PKC->Migration Promotes This compound This compound This compound->VEGFR-2 Inhibits AChE_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Drug Action Choline + Acetyl-CoA Choline + Acetyl-CoA ACh_Vesicle Acetylcholine (Vesicle) Choline + Acetyl-CoA->ACh_Vesicle Synthesis ACh Acetylcholine ACh_Vesicle->ACh Release Choline_Uptake Choline Uptake AChE Acetylcholinesterase ACh->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces Choline + Acetate->Choline_Uptake Reuptake of Choline Signal_Transmission Signal Transmission ACh_Receptor->Signal_Transmission Initiates This compound This compound This compound->AChE Inhibits MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and determine IC50 values G->H

References

1-Benzylindoline as a bioisosteric replacement for other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. The 1-benzylindoline scaffold has emerged as a compelling bioisosteric replacement for other established heterocyclic systems in the design of targeted therapeutics, particularly in the realm of oncology. This guide provides an objective comparison of the this compound scaffold with other heterocyclic cores, supported by experimental data, to assist researchers and drug development professionals in their strategic decisions.

Comparative Analysis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Its inhibition is a clinically validated strategy for cancer treatment. Here, we compare the in vitro activity of a this compound-based VEGFR-2 inhibitor with several FDA-approved drugs that feature different heterocyclic scaffolds.

Table 1: In Vitro Inhibitory Activity against VEGFR-2 and Cancer Cell Lines

Heterocyclic ScaffoldCompound/DrugVEGFR-2 IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A-549 (Lung Cancer) IC₅₀ (µM)
This compound Derivative 7d¹0.5032.93> 50
Quinoline/ThioureaSorafenib²0.092.5 - 5.85.8
IndoleSunitinib³0.00915.110.7
IndazoleAxitinib⁴0.0002> 101.8
Indazole/PyrimidinePazopanib⁵0.0319.322.1

¹Data for 1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one. ²IC₅₀ values for Sorafenib can vary between studies. ³Sunitinib is a multi-kinase inhibitor. ⁴Axitinib is a potent and selective VEGFR inhibitor. ⁵Pazopanib is a multi-kinase inhibitor.

The data indicates that the presented this compound derivative shows competitive inhibitory activity against VEGFR-2 and potent cytotoxicity against the MCF-7 breast cancer cell line, highlighting its potential as a viable bioisosteric alternative to more established scaffolds in this therapeutic area.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • To the wells of a 96-well plate, add the test compound, recombinant VEGFR-2 enzyme, and substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ATP remaining by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Visualizing the Mechanism: VEGFR-2 Signaling Pathway

Understanding the biological context of the target is crucial. The following diagram illustrates the VEGFR-2 signaling cascade, a primary target for the compared compounds.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Responses mTOR->Cell_Responses eNOS->Cell_Responses

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel inhibitors, such as those based on the this compound scaffold, follows a structured workflow.

Inhibitor_Screening_Workflow Compound_Synthesis Compound Synthesis (this compound Derivatives) Biochemical_Assay Biochemical Assay (VEGFR-2 Kinase Inhibition) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (MTT - Cell Viability) Biochemical_Assay->Cell_Based_Assay Lead_Identification Lead Compound Identification Cell_Based_Assay->Lead_Identification Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Caption: General workflow for anticancer drug discovery and development.

Conclusion

The this compound scaffold presents a promising platform for the development of novel kinase inhibitors. The comparative data suggests that derivatives of this scaffold can achieve potent and selective activity, rivaling established heterocyclic systems. The information and protocols provided in this guide are intended to support further research and development in this exciting area of medicinal chemistry.

A Comparative Guide to Analytical Method Validation for the Quantification of 1-Benzylindoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is paramount for ensuring data integrity throughout the research and development pipeline. This guide provides an objective comparison of proposed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analytical validation of 1-Benzylindoline quantification. Supporting experimental protocols and comparative performance data are presented to aid in the selection of the most suitable methodology.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, offering robust and reproducible quantification for a wide range of non-volatile and thermally stable compounds.[1] A Reverse-Phase HPLC (RP-HPLC) method is particularly well-suited for a molecule like this compound.

Proposed Experimental Protocol: RP-HPLC-UV

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is often employed for complex samples, but for a pure substance or simple mixture, an isocratic elution might be sufficient.[2] A potential starting gradient could be:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (based on the aromatic nature of this compound).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[3] It offers high sensitivity and specificity, making it ideal for trace analysis and impurity profiling.[4]

Proposed Experimental Protocol: GC-MS

1. Instrumentation:

  • A standard GC-MS system with a split/splitless injector and a mass selective detector.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

    • Quantification: Based on the peak area of a characteristic ion of this compound in Selected Ion Monitoring (SIM) mode for higher sensitivity.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution to concentrations typically ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the chosen solvent to fall within the calibration curve's concentration range.

Comparative Performance of Analytical Methods

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation. The following tables summarize the expected performance characteristics based on typical validation data for similar small molecules.[1][5]

Table 1: Comparison of Proposed HPLC and GC-MS Method Parameters for this compound Quantification

ParameterProposed RP-HPLC-UV MethodProposed GC-MS Method
Principle Separation based on polarity.Separation based on volatility and mass-to-charge ratio.
Selectivity HighVery High
Sensitivity Moderate to HighVery High
Compound Suitability Non-volatile, thermally stable compounds.Volatile, thermally stable compounds.
Analysis Time per Sample 20-30 minutes20-40 minutes
Strengths Robust, widely available, good for non-volatile compounds.High sensitivity and specificity for identification.
Limitations Lower sensitivity than GC-MS, potential for co-elution with impurities of similar polarity.Requires analyte to be volatile and thermally stable, potential for thermal degradation.

Table 2: Expected Validation Parameters for Proposed Analytical Methods

Validation ParameterProposed RP-HPLC-UV MethodProposed GC-MS Method
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL~0.05 - 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose.[6] The general workflow involves several key stages, from planning and protocol development to the final validation report.

Analytical Method Validation Workflow cluster_planning Phase 1: Planning and Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation and Implementation start Define Analytical Requirements (Purpose, Scope) protocol Develop Validation Protocol (Parameters, Acceptance Criteria) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis and Evaluation (Against Acceptance Criteria) robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report sop Develop Standard Operating Procedure (SOP) validation_report->sop implementation Method Implementation for Routine Use sop->implementation

Caption: General workflow for analytical method validation.

Conclusion

Both the proposed RP-HPLC and GC-MS methods offer viable pathways for the quantification and validation of this compound. For routine quality control where high throughput and robustness are key, the RP-HPLC method is a strong candidate. It provides reliable quantification with instrumentation that is widely accessible in analytical laboratories.

Conversely, when high sensitivity is required, for instance in trace impurity analysis or pharmacokinetic studies, the GC-MS method is superior. Its ability to provide mass spectral data offers an additional layer of confirmation for the analyte's identity, which is invaluable in research and drug development settings. The ultimate choice of method will be guided by the specific analytical needs, available instrumentation, and the context of the study.

References

In Silico Docking of 1-Benzylindoline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico docking studies of 1-benzylindoline derivatives against various protein targets implicated in a range of diseases. By summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows, this document aims to serve as a valuable resource for researchers in the field of computational drug design and discovery.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities and inhibitory concentrations of various this compound and related derivatives against their respective protein targets, as reported in recent scientific literature. Lower binding energies and inhibition constants are indicative of more potent interactions.

Table 1: Docking Scores and Binding Energies

Derivative ClassTarget ProteinDerivativeDocking Score/Binding Energy (kcal/mol)Reference
1-Benzyl-2-indolinonesAcetylcholinesterase (AChE)Compound 6nNot explicitly stated, but Ki of 0.21 µM suggests strong binding[1][2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-2Compound 7dNot explicitly stated, but IC50 of 0.503 µM suggests good affinity[3]
3-(Benzylidene)-2-oxo-indolineCDK2Z-diastereomerBetter docking score than E-diastereomer[4][5]
1-Benzyl-3-benzoylurea analogsVEGFR-2p-nitro, p-methoxy, and p-ethyl analogs< -90[6]
2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dionec-Src tyrosine kinaseCompound 7-10.19[7]

Table 2: In Vitro Inhibitory Activity

Derivative ClassTarget ProteinDerivativeIC50 / KiReference
1-BenzylindolesCytosolic phospholipase A2α (cPLA2α)Compound 122Submicromolar activity, ~300 times more potent than lead compound[8]
1-Benzyl-indole hybrid thiosemicarbazonesTyrosinaseCompound 5k12.40 ± 0.26 µM[9]
1-Benzyl-2-indolinonesAcetylcholinesterase (AChE)Compound 6hKi = 0.22 µM[1][2]
1-Benzyl-2-indolinonesAcetylcholinesterase (AChE)Compound 6iKi = 0.24 µM[1][2]
1-Benzyl-2-indolinonesAcetylcholinesterase (AChE)Compound 6kKi = 0.22 µM[1][2]
1-Benzyl-2-indolinonesAcetylcholinesterase (AChE)Compound 6nKi = 0.21 µM[1][2]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-2Compound 7cIC50 = 0.728 µM[3]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-onesVEGFR-2Compound 7dIC50 = 0.503 µM[3]
2-(4-Substituted-Benzyl) Isoindoline-1, 3-DioneT47D breast cancer cell lineCompound 7IC50 = 1 µg/mL[7]

Experimental Protocols

The methodologies employed in the cited studies for in silico docking are crucial for the interpretation and replication of the results. Below are detailed protocols for some of the key experiments.

Molecular Docking of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones with VEGFR-2[3]
  • Software: AutoDock Vina was utilized for the molecular docking investigation.[3]

  • Receptor Preparation: The three-dimensional crystal structure of VEGFR-2 was obtained from the Protein Data Bank (PDB ID: 4ASD).[3]

  • Ligand Preparation: The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were drawn using ChemDraw and converted to 3D structures using Biovia Discovery Visualizer.[3]

  • File Conversion: MGL tools were used to convert the receptor and ligand files into the necessary pdbqt format for AutoDock Vina.[3]

  • Binding Site Identification: The active binding site was identified using the co-crystallized reference drug, Sorafenib, as a guide to locate the key amino acid residues.[3]

  • Docking Execution: The docking simulation was performed to predict the binding modes of the synthesized compounds within the VEGFR-2 active site.[3]

Molecular Docking of 3-(Benzylidene)-2-oxo-indoline Derivatives with CDK2[4][5]
  • Software: The in silico docking studies were performed using MOE 2019.01 software.[4][5]

  • Target Enzyme: The target for the docking study was the Cyclin-Dependent Kinase 2 (CDK2) enzyme.

  • Comparative Docking: The docking scores of the Z-diastereomers were found to be better than those of the E-diastereomers, and were comparable to the reference drug, sunitinib.[4]

Molecular Docking of 1-Benzyl-2-indolinones with Acetylcholinesterase[1][2]
  • Molecular Modeling: The 1-benzyl-2-indolinones were designed using molecular modeling techniques before their synthesis.[1][2]

  • Target Enzymes: The inhibitory effects of the synthesized compounds were investigated against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Molecular Dynamics Simulations: Analysis of molecular dynamics simulations for the most potent compounds indicated that their preferred binding site might be at an allosteric binding pocket of the enzyme.[1][2]

Visualizing Pathways and Processes

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in silico docking studies of this compound derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Benzylindoline This compound Derivative Benzylindoline->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

In_Silico_Docking_Workflow PDB 1. Protein Structure Acquisition (e.g., from PDB) ReceptorPrep 3. Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep LigandPrep 2. Ligand Preparation (2D to 3D Conversion) Docking 5. Molecular Docking Simulation (e.g., AutoDock Vina) LigandPrep->Docking GridBox 4. Binding Site Identification & Grid Box Generation ReceptorPrep->GridBox GridBox->Docking Analysis 6. Analysis of Results (Binding Energy, Pose) Docking->Analysis LeadOpt 7. Lead Optimization Analysis->LeadOpt

Caption: A generalized workflow for in silico molecular docking studies.

AChE_Inhibition_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Signal Signal Termination Choline_Acetate->Signal Benzylindolinone 1-Benzyl-2-indolinone Derivative Benzylindolinone->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition by 1-benzyl-2-indolinone derivatives.

References

A Researcher's Guide to the Comparative Analysis of Photophysical Properties of 1-Benzylindoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced photophysical characteristics of 1-benzylindoline analogs is crucial for their application in areas such as fluorescent probes, sensors, and photodynamic therapy. This guide provides a comprehensive framework for conducting a comparative analysis of these properties, from experimental design to data presentation and interpretation. While direct comparative studies on a broad range of this compound analogs are not extensively available in current literature, this guide outlines the established methodologies to generate and compare such valuable data.

Data Presentation: A Framework for Comparison

A systematic comparison of the photophysical properties of this compound analogs requires the clear and concise presentation of quantitative data. A tabular format is highly recommended for its ease of comparison. The following table provides a template for summarizing key photophysical parameters for a hypothetical series of substituted this compound analogs.

Compound IDSubstituent (R)Solventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Stokes Shift (nm)Φ_Fτ_F (ns)
1a HDichloromethane3013,500350490.454.2
1b 4-OCH₃Dichloromethane3104,200365550.625.1
1c 4-NO₂Dichloromethane3552,800450950.152.5
1d HAcetonitrile3003,600348480.484.5
1e 4-OCH₃Acetonitrile3084,300362540.685.5
1f 4-NO₂Acetonitrile3522,900445930.182.8

Caption: Hypothetical photophysical data for a series of this compound analogs with different substituents on the benzyl ring, measured in solvents of varying polarity.

Experimental Protocols: Methodologies for Key Experiments

Accurate and reproducible data is the cornerstone of a reliable comparative analysis. The following are detailed methodologies for the key experiments required to determine the photophysical properties of this compound analogs.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare stock solutions of the this compound analogs in the desired spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, ethanol) at a concentration of approximately 1 mM.

    • From the stock solution, prepare a series of dilutions of known concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) in the same solvent.

    • Record the absorption spectra of each dilution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 250-500 nm). Use the pure solvent as a reference.

    • Identify the wavelength of maximum absorbance (λ_abs).

    • According to the Beer-Lambert law (A = εcl), plot the absorbance at λ_abs against the concentration. The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

Fluorescence Spectroscopy
  • Objective: To determine the wavelength of maximum emission (λ_em) and to observe the fluorescence spectral shape.

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Prepare dilute solutions of the this compound analogs in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis measurements.

    • Record the fluorescence emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., 320-600 nm).

    • Identify the wavelength of maximum fluorescence emission (λ_em). The Stokes shift can then be calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield (Φ_F) Determination (Comparative Method)
  • Objective: To determine the efficiency of the fluorescence process.

  • Instrumentation: A spectrofluorometer with an integrating sphere or a standard spectrofluorometer for the comparative method.

  • Procedure (using the comparative method):

    • Select a well-characterized fluorescent standard with a known quantum yield and an absorption spectrum that overlaps with the sample's excitation wavelength (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Prepare a series of solutions of both the sample and the standard with absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.

    • Measure the absorption and fluorescence emission spectra for all solutions.

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • The fluorescence quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where:

      • Φ_F,std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Fluorescence Lifetime (τ_F) Measurement
  • Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system.

  • Procedure:

    • Prepare a dilute solution of the this compound analog in the desired solvent.

    • Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

    • The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

    • A histogram of these time differences is constructed, which represents the fluorescence decay curve.

    • The fluorescence lifetime (τ_F) is determined by fitting the decay curve to a single or multi-exponential function.

Mandatory Visualization: Workflow for Comparative Analysis

To provide a clear overview of the logical steps involved in a comparative photophysical analysis, the following workflow diagram is presented.

G Workflow for Comparative Photophysical Analysis of this compound Analogs cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Comparison cluster_output Output Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification UVVis UV-Vis Absorption Spectroscopy (λ_abs, ε) Purification->UVVis Fluorescence Fluorescence Spectroscopy (λ_em, Stokes Shift) UVVis->Fluorescence QuantumYield Quantum Yield Measurement (Φ_F) Fluorescence->QuantumYield Lifetime Fluorescence Lifetime Measurement (τ_F) Fluorescence->Lifetime DataTable Tabulate Photophysical Data QuantumYield->DataTable Lifetime->DataTable StructureProperty Structure-Property Relationship Analysis DataTable->StructureProperty SolventEffects Investigation of Solvatochromic Effects DataTable->SolventEffects Publication Publication / Report StructureProperty->Publication SolventEffects->Publication

Caption: A logical workflow for the comparative analysis of this compound analogs.

Head-to-head comparison of 1-Benzylindoline and tetrahydroquinoline in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Both 1-Benzylindoline and 1,2,3,4-Tetrahydroquinoline are nitrogen-containing heterocyclic scaffolds that have garnered interest in drug design due to their presence in a variety of biologically active molecules. This guide provides a detailed head-to-head comparison of these two scaffolds, summarizing available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways to aid researchers in making informed decisions during the drug discovery process.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are fundamental to its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of the key physicochemical parameters for this compound and Tetrahydroquinoline is presented below. It is important to note that while extensive experimental data is available for tetrahydroquinoline, the data for this compound is primarily based on computational predictions.

PropertyThis compoundTetrahydroquinolineSignificance in Drug Design
Molecular Formula C₁₅H₁₅NC₉H₁₁NInfluences molecular weight and elemental composition.
Molecular Weight 209.29 g/mol 133.19 g/mol A key determinant of size and often correlates with permeability and solubility.
LogP (Octanol/Water Partition Coefficient) 3.6 (Predicted)2.3 (Experimental)Measures lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 3.2 Ų (Predicted)12.0 Ų (Predicted)Predicts hydrogen bonding potential and influences cell permeability.
pKa Not Available5.09 (Predicted)[1]Determines the ionization state at physiological pH, impacting solubility and target interaction.
Aqueous Solubility Not Available<1 g/L (20 °C)[2]Crucial for dissolution and absorption in the gastrointestinal tract.

Note: The lack of extensive experimental data for this compound necessitates reliance on in silico predictions for some of its properties.

Pharmacological Profile: A Tale of Two Scaffolds

The pharmacological activities of derivatives based on these scaffolds are diverse. Tetrahydroquinoline has been extensively studied and its derivatives have demonstrated a broad spectrum of biological activities. In contrast, the pharmacological profile of the this compound scaffold is less characterized in the public domain, with more research focused on the related 1-benzylindole and indolinone structures.

Anticancer Activity

Both scaffold families have been explored for their potential as anticancer agents, often targeting key signaling pathways involved in cell proliferation and survival.

Tetrahydroquinoline Derivatives:

Derivatives of tetrahydroquinoline have shown promising anticancer activities across various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes in cell signaling pathways. For instance, some derivatives have been identified as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Tetrahydroquinolinone derivativeHCT-116 (Colon)~13[3]
Tetrahydroquinolinone derivativeA549 (Lung)11.33 ± 0.67[3]
3,4-Diaryl-1,2,3,4-tetrahydroquinolineH460 (Lung)4.9 ± 0.7[4]
3,4-Diaryl-1,2,3,4-tetrahydroquinolineA-431 (Skin)2.0 ± 0.9[4]
3,4-Diaryl-1,2,3,4-tetrahydroquinolineHT-29 (Colon)4.4 ± 1.3[4]
2-Arylquinoline derivativeHeLa (Cervical)8.3[5]
Tetrahydroisoquinoline derivativeMCF-7 (Breast)0.43 µg/mL[6]
Tetrahydroisoquinoline derivativeMDA-MB-231 (Breast)0.37 µg/mL[6]

This compound and Related Scaffolds:

Direct evidence for the anticancer activity of the this compound scaffold is limited in publicly available literature. However, the closely related 1-benzylindole and indolinone scaffolds have been investigated for their cytotoxic effects. For example, certain 1-benzylindole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. One study reported that a 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivative displayed potent efficacy against ovarian cancer xenografts in nude mice, with a tumor growth suppression of 100.0 ± 0.3%.[7][8] It is plausible that the this compound scaffold could serve as a basis for the development of novel anticancer agents, though further research is required to validate this.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery.

Tetrahydroquinoline Derivatives:

Certain tetrahydroquinoline derivatives have been reported to possess anti-inflammatory properties.[9] Their mechanism of action can involve the inhibition of pro-inflammatory enzymes such as lipoxygenases (LOX).

Compound TypeAssayIC₅₀ (µM)Reference
Tetrahydroquinoline derivativeIn vivo rat carrageenan paw edemaActive[9]
Tetrahydroquinoline derivativeIn vivo rat developing adjuvant arthritisActive[9]

This compound and Related Scaffolds:

While specific anti-inflammatory data for this compound is scarce, the related indoline scaffold has been explored for this activity. A study on indoline-based compounds identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), with one derivative showing an IC₅₀ of 0.41 ± 0.01 µM for 5-LOX.[10] This suggests that the indoline core, and by extension potentially the this compound scaffold, could be a valuable starting point for the design of novel anti-inflammatory agents.

Signaling Pathways in Focus

The biological activities of these scaffolds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8][11] Both tetrahydroquinoline and indole-based scaffolds have been utilized to develop inhibitors targeting components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Proliferation Cell Growth & Proliferation S6K1->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway, a key target in cancer therapy.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling is a critical pathway in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12][13] Indole-based structures, in particular, have been incorporated into potent VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: The VEGFR-2 signaling pathway, a key regulator of angiogenesis.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • Test compounds (this compound or Tetrahydroquinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO or other solvent) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.

Materials:

  • Lipoxygenase enzyme solution (from soybean)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Test compounds

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing borate buffer and the test compound at various concentrations.

  • Enzyme Addition: Add the lipoxygenase enzyme solution to the reaction mixture and incubate for a few minutes at room temperature.

  • Initiation of Reaction: Initiate the reaction by adding the linoleic acid substrate to the cuvette.

  • Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 5 minutes). The formation of hydroperoxides from linoleic acid by lipoxygenase results in an increase in absorbance at this wavelength.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC₅₀ value can be determined from a dose-response curve.

Conclusion

This guide provides a comparative overview of this compound and Tetrahydroquinoline in the context of drug design. Tetrahydroquinoline is a well-established and versatile scaffold with a broad and well-documented range of pharmacological activities, supported by a wealth of experimental data. In contrast, the this compound scaffold remains a relatively underexplored area. While its structural similarity to biologically active indole and indolinone derivatives suggests potential, a significant need exists for further research to elucidate its physicochemical properties and pharmacological profile. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas for future investigation in the quest for novel therapeutics.

References

Validation of 1-Benzylindoline as a key intermediate in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the selection of appropriate intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. 1-Benzylindoline has emerged as a key intermediate in the synthesis of a variety of complex organic molecules and pharmacologically active compounds. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols to validate its role as a strategic building block.

Performance Comparison: this compound vs. Alternative Intermediates

The utility of this compound as an intermediate is intrinsically linked to the role of the benzyl group as a protecting group for the indole nitrogen. The choice of a protecting group is crucial as it influences the reactivity and stability of the indole ring throughout the synthetic sequence. Here, we compare the benzyl group with other commonly used N-protecting groups for indoles.

The benzyl group offers a robust and versatile option for protecting the indole nitrogen, particularly in syntheses that require basic or nucleophilic conditions. While other protecting groups like Boc and sulfonyl derivatives have their merits, the ease of removal and the stability of the benzyl group under a variety of reaction conditions make this compound a highly valuable intermediate.

ParameterThis compoundN-Boc-indolineN-Sulfonyl-indoline
Stability to Acids Moderate to HighLow (cleaved by acid)High
Stability to Bases HighHighModerate
Stability to Nucleophiles HighHighModerate
Ease of Introduction HighHighHigh
Ease of Removal Moderate (Hydrogenolysis)High (Acid treatment)Difficult
Impact on Reactivity Minimal electronic effectElectron-withdrawingStrongly electron-withdrawing
Typical Yield (Introduction) >90%>95%>90%

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1-benzylindole, a precursor to this compound, involves the N-alkylation of indole with benzyl bromide.

Materials:

  • Indole

  • Benzyl bromide

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-benzylindole.

Subsequent reduction of 1-benzylindole, for instance by catalytic hydrogenation, yields this compound.

Validation Protocol for this compound as a Key Intermediate

The validation of this compound as an intermediate ensures its identity, purity, and suitability for subsequent synthetic steps. This protocol is based on the general principles of analytical procedure validation.

1. Identity Confirmation:

  • Method: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

  • Procedure: Acquire ¹H and ¹³C NMR spectra and compare them with the expected chemical shifts and coupling constants for this compound. Obtain a mass spectrum to confirm the molecular weight.

  • Acceptance Criteria: The obtained spectra should be consistent with the structure of this compound. The observed molecular ion peak in the mass spectrum should correspond to the calculated molecular weight.

2. Purity Assessment:

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure: Develop a suitable HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water. Inject a known concentration of the this compound sample.

  • Acceptance Criteria: The purity of the intermediate should be ≥98% (area percent).

3. Impurity Profiling:

  • Method: HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure: Identify and quantify any impurities present in the this compound sample using HPLC with a reference standard for any known impurities. Use LC-MS to identify unknown impurities.

  • Acceptance Criteria: Individual known impurities should not exceed 0.5%, and the total impurities should not exceed 2.0%.

4. Stability Testing:

  • Method: HPLC.

  • Procedure: Store samples of this compound under different conditions (e.g., room temperature, elevated temperature, protected from light) and analyze by HPLC at specified time points.

  • Acceptance Criteria: No significant degradation of the intermediate should be observed over the intended storage and use period.

Visualizations

Logical Workflow for Validation of this compound

Validation Workflow cluster_synthesis Synthesis & Purification cluster_validation Intermediate Validation cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification identity Identity Confirmation (NMR, MS) purification->identity purity Purity Assessment (HPLC) identity->purity impurity Impurity Profiling (HPLC, LC-MS) purity->impurity stability Stability Testing (HPLC) impurity->stability decision Meets Acceptance Criteria? stability->decision proceed Proceed to Next Synthetic Step decision->proceed Yes reprocess Reprocess or Reject Batch decision->reprocess No

Caption: Logical workflow for the validation of this compound intermediate.

Multi-Step Synthesis Experimental Workflow

Experimental Workflow start Start: Indole & Benzyl Bromide step1 Step 1: N-Benzylation start->step1 intermediate1 Intermediate: 1-Benzylindole step1->intermediate1 step2 Step 2: Reduction intermediate1->step2 intermediate2 Key Intermediate: This compound step2->intermediate2 validation Validation (QC Checks) intermediate2->validation step3 Step 3: Further Functionalization validation->step3 final_product Final Product step3->final_product

Caption: A generalized experimental workflow for a multi-step synthesis using this compound.

Assessing the Target Selectivity of 1-Benzylindoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-benzylindoline scaffold has emerged as a versatile chemical framework in drug discovery, leading to the development of inhibitors for a diverse range of biological targets. The therapeutic potential of these inhibitors is intrinsically linked to their target selectivity—the ability to interact with the intended target while minimizing engagement with other proteins, thereby reducing the risk of off-target effects and toxicity.[1][2][3] This guide provides a comparative assessment of the target selectivity of various this compound-based inhibitors, supported by quantitative data and detailed experimental protocols.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory potency and selectivity of representative this compound-based compounds against their primary targets and related off-targets.

Table 1: Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by 1-Benzylindole Derivatives

CompoundTargetIC50 (µM)NotesReference
Compound 7cPLA2α~23Initial hit from virtual screening.[4]
Axon-1609 (1)cPLA2α0.23Reference compound.[4]
ASB14780 (3)cPLA2α0.29Reference compound.[4]
Compound 122 cPLA2α ~0.077 ~300-fold more potent than the initial hit (Compound 7). [4]

Table 2: Selective Inhibition of Acetylcholinesterase (AChE) by 1-Benzyl-2-indolinones

CompoundTargetKi (µM)Selectivity Index (SI) for AChE vs. BChEReference
DonepezilAChE0.412.12[5][6]
Compound 6h AChE 0.22 26.22 [5][6]
Compound 6i AChE 0.24 25.83 [5][6]
Compound 6k AChE 0.22 28.31 [5][6]
Compound 6n AChE 0.21 27.14 [5][6]

Selectivity Index (SI) is the ratio of the inhibition constant (Ki) for butyrylcholinesterase (BChE) to that for acetylcholinesterase (AChE). A higher SI indicates greater selectivity for AChE.

Table 3: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones

CompoundTargetIC50 (µM)Anti-proliferative Activity (MCF-7 cells) IC50 (µM)Reference
Compound 7c VEGFR-2 0.728 7.17 [7]
Compound 7d VEGFR-2 0.503 2.93 [7]
Doxorubicin--0.45[7]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways modulated by the targets of the discussed inhibitors.

cPLA2_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol cPLA2 cPLA2α Ca_Cytosol->cPLA2 activates PKC->cPLA2 phosphorylates Membrane Membrane Phospholipids cPLA2->Membrane acts on AA Arachidonic Acid (AA) Membrane->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Prostanoids Prostaglandins, Leukotrienes COX_LOX->Prostanoids Inhibitor 1-Benzylindole Inhibitors Inhibitor->cPLA2 VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg activates PI3K PI3K Dimerization->PI3K activates Ras Ras Dimerization->Ras activates Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Inhibitors Inhibitor->VEGFR2 inhibits kinase domain Kinase_Assay_Workflow start Start: Prepare Reagents prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor setup_plate Dispense Kinase, Substrate, & Buffer into Plate start->setup_plate add_inhibitor Add Diluted Inhibitor (or DMSO control) prep_inhibitor->add_inhibitor setup_plate->add_inhibitor initiate Initiate Reaction with [γ-³³P]ATP Mixture add_inhibitor->initiate incubate Incubate at 30°C initiate->incubate stop Stop Reaction incubate->stop transfer Transfer to Filter Plate stop->transfer wash Wash Filter Plate transfer->wash detect Measure Radioactivity (Scintillation Counting) wash->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of 1-Benzylindoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential information and a step-by-step protocol for the safe disposal of 1-Benzylindoline, ensuring compliance with safety standards and minimizing environmental impact.

Understanding the Hazard Profile

To ensure safe handling, it is crucial to understand the potential hazards associated with this compound. Based on data for the related compound, 1-Benzylindole, the following hazards should be considered.

Hazard CategoryGHS ClassificationDescription
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage/Irritation H318Causes serious eye damage.[1]
Specific Target Organ Toxicity H335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to be conducted by trained personnel in a controlled laboratory environment.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of vapors.

2. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.
  • Segregate this compound waste from other waste streams to prevent inadvertent reactions.

3. Containerization:

  • Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
  • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

4. Waste Collection:

  • Carefully transfer the this compound waste into the designated hazardous waste container.
  • Avoid overfilling the container; it should not be more than 90% full.
  • Securely close the container after each addition of waste.

5. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
  • Ensure the storage area is away from incompatible materials.

6. Disposal Request and Pickup:

  • Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a waste pickup request to the Environmental Health and Safety (EHS) office.
  • Provide accurate information about the waste composition on the pickup request form.

7. Documentation:

  • Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date of accumulation.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

This compound Disposal Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal PPE Don Personal Protective Equipment FumeHood Work in a Chemical Fume Hood PPE->FumeHood Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate from Other Waste Identify->Segregate Containerize Use Labeled, Compatible Container Segregate->Containerize Collect Collect Waste Containerize->Collect Store Store in Designated Area Collect->Store Request Submit EHS Pickup Request Store->Request Document Maintain Waste Log Request->Document

References

Personal protective equipment for handling 1-Benzylindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Benzylindoline. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment

Based on the GHS classification for the analogous compound 1-Benzylindole, this compound should be handled as a substance that is:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.

  • Causes serious eye damage: Poses a significant risk of severe eye injury.

  • May cause respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table summarizes the required equipment for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves (double-gloving is recommended).Prevents skin contact and potential absorption.
Skin and Body Protection A lab coat or a chemical-resistant apron worn over appropriate laboratory attire (long pants, closed-toe shoes).Protects against incidental contact and spills.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the inhalation of vapors, dust, or aerosols.[1]

Operational Plan for Safe Handling

A systematic workflow is essential for minimizing exposure and ensuring a safe experimental process.

1. Preparation:

  • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
  • Verify the accessibility of an eyewash station and safety shower.
  • Assemble all necessary PPE and inspect it for any damage.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Don all required PPE before opening the chemical container.
  • Perform all manipulations of this compound within a certified chemical fume hood to control vapor and dust exposure.
  • Keep the container tightly sealed when not in use to prevent the release of vapors.[1]
  • Avoid the generation of dust and aerosols.

3. In Case of a Spill:

  • Evacuate the immediate area in the event of a large spill or a spill in a poorly ventilated space.
  • For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
  • Collect the absorbed material into a designated hazardous waste container.
  • Ventilate the area and decontaminate the spill site thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulatory requirements.

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.[1]

2. Container Management:

  • Keep the hazardous waste container tightly closed.
  • Store the waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_chemical Handle this compound in Fume Hood prep_materials->handle_chemical handle_seal Keep Container Sealed handle_chemical->handle_seal emergency_spill Spill Response handle_chemical->emergency_spill emergency_exposure First Aid for Exposure handle_chemical->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_seal->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylindoline
Reactant of Route 2
Reactant of Route 2
1-Benzylindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.